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  • Product: [(1H-indol-5-yl)methyl](propan-2-yl)amine
  • CAS: 1205-20-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Binding Affinity of (1H-indol-5-yl)methylamine Derivatives at Serotonin Receptors

Introduction Serotonin (5-hydroxytryptamine, 5-HT), a ubiquitous monoamine neurotransmitter, modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Its action...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a ubiquitous monoamine neurotransmitter, modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite. Its actions are mediated by a diverse family of at least 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). This receptor diversity makes the serotonergic system a rich and complex target for therapeutic intervention in neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[1]

The indolealkylamine scaffold, the core structure of serotonin itself, represents a "privileged structure" in medicinal chemistry for its ability to interact with multiple biogenic amine receptors. (1H-indol-5-yl)methylamine, a structural isomer of tryptamine, serves as a foundational building block for a multitude of synthetic ligands. While data on the parent molecule is sparse, analysis of its substituted derivatives provides critical insights into the molecular interactions governing affinity and selectivity at various 5-HT receptor subtypes.

This guide provides an in-depth exploration of the binding affinity of (1H-indol-5-yl)methylamine derivatives at key serotonin receptors. We will dissect the structure-activity relationships (SAR) that dictate ligand-receptor interactions, detail the gold-standard experimental methodologies used to quantify these interactions, and visualize the downstream signaling cascades that are initiated upon receptor binding.

Binding Affinity Profiles of Indole Derivatives at Serotonin Receptors

The affinity of a ligand for its receptor is a primary determinant of its potency. It is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The following tables summarize the binding affinities of various indole derivatives at key serotonin receptor subtypes, illustrating the impact of structural modifications on receptor interaction.

Table 1: Binding Affinities (Kᵢ, nM) at 5-HT1A and 5-HT2A Receptors
CompoundStructure5-HT1A Kᵢ (nM)5-HT2A Kᵢ (nM)Reference
D2AAK51-((3,4-dihydro-2H-1,5-benzodioxepin-2-yl)methyl)-4-(1H-indol-3-yl)piperazine938 ± 41135 ± 81[1][2]
D2AAK61-((3,4-dihydro-2H-1,5-benzodioxepin-2-yl)methyl)-4-(5-methoxy-1H-indol-3-yl)piperazine115 ± 29246 ± 99[1][2]
D2AAK71-((2-(1H-indol-3-yl)ethyl)amino)-3-phenoxypropan-2-ol88.5 ± 14.4546 ± 194[1][2]
N1-n-propyl-5-methoxy-α-methyltryptamine5-MeO, N1-propyl, α-Me sidechain710012[3]

Expert Insight: The data in Table 1 highlights a common theme in serotonergic drug design: subtle structural changes can dramatically shift selectivity. For example, while D2AAK5 and D2AAK6 share a similar core, the addition of a 5-methoxy group in D2AAK6 significantly enhances affinity for the 5-HT1A receptor.[1][2] Conversely, N1-alkylation and 5-methoxylation in the α-methyltryptamine series can confer high selectivity for the 5-HT2A receptor.[3]

Table 2: Binding Affinities (Kᵢ, nM) at 5-HT6 Receptors and SERT
CompoundStructureReceptor/TransporterKᵢ (nM)Reference
2-ethyl-5-methoxy-N,N-dimethyltryptamine2-Et, 5-MeO, N,N-diMe tryptamineh5-HT616[4]
Serotonin (5-HT)Endogenous Ligandh5-HT675[4]
7kIndolepiperazinyl benzoxazine derivativeSERT5.63 ± 0.82[5]
13cIndolepiperazinylmorpholinoethyl benzamide derivativeSERT6.85 ± 0.19[5]
Vilazodone5-CN indolebutylpiperazine derivativeSERT0.5 (RUI)[6]
Vilazodone5-CN indolebutylpiperazine derivative5-HT1A0.2 (IC50)[6]

Expert Insight: Table 2 demonstrates the targeting of different components of the serotonergic system. Substitution at the C2 position of the indole ring, as seen with 2-ethyl-5-methoxy-N,N-dimethyltryptamine, can produce potent and selective 5-HT6 receptor agonists.[4] In contrast, more complex side chains, often incorporating a piperazine moiety, are frequently employed to target the serotonin transporter (SERT), as seen in compounds 7k and 13c.[5] Vilazodone exemplifies a dual-target approach, exhibiting sub-nanomolar affinity for both SERT and the 5-HT1A receptor.[6]

Methodologies for Determining Binding Affinity and Function

Accurate characterization of a compound's interaction with its target receptor requires robust and validated experimental protocols. Both direct binding assays and functional assays that measure downstream signaling are essential to build a complete pharmacological profile.

Radioligand Binding Assays: Quantifying Affinity (Kᵢ)

Radioligand binding assays are the gold standard for determining the affinity (Kᵢ) of a test compound. The principle is based on competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the receptor.

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Receptor Source (e.g., Cell Membranes expressing h5-HT2A) A1 Combine Receptor, Radioligand, & Test Compound in 96-well plate P1->A1 P2 Radioligand (e.g., [3H]Ketanserin) P2->A1 P3 Test Compound (Serial Dilution) P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapid Vacuum Filtration (GF/B filters) A2->S1 S2 Wash to Remove Unbound Ligand S1->S2 S3 Add Scintillation Cocktail S2->S3 S4 Quantify Radioactivity (Microplate Scintillation Counter) S3->S4 D1 Plot % Inhibition vs. Log[Compound] S4->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3 G cluster_Gi 5-HT1A Pathway (Gαi) cluster_Gq 5-HT2A Pathway (Gαq) cluster_Gs 5-HT7 Pathway (Gαs) L1 5-HT1A Ligand R1 5-HT1A Receptor L1->R1 G1 Gαiβγ R1->G1 AC Adenylyl Cyclase G1->AC αi GIRK GIRK Channel G1->GIRK βγ cAMP1 cAMP AC->cAMP1 ATP1 ATP ATP1->AC PKA1 PKA cAMP1->PKA1 K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion L2 5-HT2A Ligand R2 5-HT2A Receptor L2->R2 αq G2 Gαqβγ R2->G2 αq PLC Phospholipase C (PLC) G2->PLC αq IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER ER Ca2+ Release IP3->ER PKC PKC Activation DAG->PKC L3 5-HT7 Ligand R3 5-HT7 Receptor L3->R3 αs G3 Gαsβγ R3->G3 αs AC2 Adenylyl Cyclase G3->AC2 αs cAMP2 cAMP AC2->cAMP2 ATP2 ATP ATP2->AC2 PKA2 PKA cAMP2->PKA2 CREB CREB Activation PKA2->CREB

Canonical signaling pathways for key serotonin receptors.

Structure-Activity Relationship (SAR) Insights

The data compiled from various studies reveal key structural features within the indolealkylamine class that govern affinity and selectivity for serotonin receptors. [7][8]

  • Substitution on the Indole Ring:

    • 5-Position: This position is critical for interaction with multiple 5-HT receptors. A 5-methoxy (5-MeO) or 5-cyano (5-CN) group often enhances affinity for 5-HT1A receptors and the serotonin transporter (SERT). [6][9]This is likely due to the potential for hydrogen bonding or favorable electronic interactions within the receptor binding pocket.

    • 2-Position: While many tryptamines are unsubstituted at C2, the introduction of small alkyl groups (e.g., ethyl) can confer high affinity and selectivity for the 5-HT6 receptor subtype. [4]This suggests the 5-HT6 receptor has a hydrophobic pocket near this position that is not present in other subtypes.

    • N1-Position: Alkylation on the indole nitrogen (N1) can significantly impact selectivity. For example, an N1-n-propyl group on 5-methoxy-α-methyltryptamine virtually abolishes 5-HT1A affinity while retaining high 5-HT2A affinity, making it a highly selective 5-HT2A ligand. [3]

  • Modifications of the Ethylamine Side Chain:

    • α-Methylation: Adding a methyl group to the α-carbon of the ethylamine side chain (as in α-methyltryptamines) can influence enantioselectivity at different receptors. For 5-hydroxy or 5-methoxy substituted compounds, the S-enantiomer tends to have higher affinity at 5-HT1B and 5-HT2 receptors. [10] * Terminal Amine: The basicity and substitution pattern of the terminal amine are crucial for the initial salt-bridge interaction with a conserved aspartate residue in the transmembrane domain of most 5-HT receptors. [1][2]Incorporating the amine into a larger heterocyclic structure, such as a piperazine ring, is a common strategy for developing ligands with dual 5-HT1A/SERT activity. [6][11]

Conclusion and Future Directions

The (1H-indol-5-yl)methylamine scaffold and its tryptamine isomers are exceptionally versatile structures for probing the serotonin system. The structure-activity relationships derived from decades of research demonstrate that specific substitutions on the indole ring and modifications of the ethylamine side chain can be systematically used to tune affinity and selectivity across the diverse family of 5-HT receptors. A comprehensive understanding of a compound's pharmacology requires a multi-faceted approach, combining direct affinity measurements from radioligand binding assays with potency and efficacy data from functional assays that interrogate the downstream signaling pathways.

Future research will continue to focus on developing ligands with greater subtype selectivity and biased agonism—the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. Such compounds hold the promise of more targeted therapeutic effects with fewer side effects, paving the way for the next generation of treatments for neuropsychiatric disorders.

References

Sources

Exploratory

5-Substituted Indole Amine Derivatives: A Technical Review of Synthesis, SAR, and Pharmacology

Executive Technical Summary The 5-substituted indole amine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of endogenous neurotransmitters (serotonin/5-HT)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 5-substituted indole amine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for a vast array of endogenous neurotransmitters (serotonin/5-HT), pineal hormones (melatonin), and synthetic therapeutics (triptans). The modification of the indole ring at the C5 position is critical for tuning receptor selectivity between 5-HT


, 5-HT

, and 5-HT

subtypes.

This guide analyzes the structural determinants that govern the transition from hallucinogenic activity (e.g., 5-MeO-DMT) to therapeutic efficacy in migraine (e.g., Sumatriptan). It provides validated synthetic protocols and mechanistic insights for researchers developing next-generation CNS ligands.

Molecular Architecture & Structure-Activity Relationships (SAR)

The biological activity of tryptamines is governed by the electronic and steric properties of the substituent at C5. This position corresponds to the 5-hydroxy group of serotonin, serving as a primary anchor point in the receptor binding pocket.

The C5 "Switch"
  • Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OMe) or hydroxy (-OH) at C5 generally increase affinity for 5-HT receptors by enhancing the electron density of the indole ring, facilitating

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe340 in 5-HT
    
    
    ).
  • Steric Bulk: Large sulfonamide groups at C5 (as seen in Sumatriptan) shift selectivity towards 5-HT

    
     receptors. These bulky groups sterically hinder binding to the 5-HT
    
    
    
    receptor, thereby reducing hallucinogenic potential while maintaining vasoconstrictive efficacy.
  • Metabolic Stability: Substitution at C5 blocks metabolic hydroxylation at this position, a common clearance pathway for unsubstituted tryptamines.

Visualization: SAR Determinants

The following diagram illustrates the core interactions of the 5-substituted indole scaffold.

SAR_Map IndoleCore Indole Core (Scaffold) C5_Pos C5 Position (Selectivity Switch) IndoleCore->C5_Pos Electronic Tuning SideChain Ethylamine Side Chain (Receptor Activation) IndoleCore->SideChain Linker 5-HT1 Affinity 5-HT1 Affinity C5_Pos->5-HT1 Affinity Sulfonamides (e.g., Sumatriptan) 5-HT2A Affinity 5-HT2A Affinity C5_Pos->5-HT2A Affinity Methoxy/Hydroxy (e.g., 5-MeO-DMT) Nitrogen Basic Nitrogen (Salt Bridge) SideChain->Nitrogen pKa ~9.6 MAO Resistance MAO Resistance Nitrogen->MAO Resistance Tertiary Amines (DMT vs Tryptamine)

Figure 1: Structural determinants of 5-substituted tryptamines.[1] The C5 substituent dictates receptor subtype selectivity, while the amine substitution governs metabolic stability.

Synthetic Methodologies

Two primary routes dominate the synthesis of 5-substituted indole amines: the Fischer Indole Synthesis (for robust scale-up) and the Speeter-Anthony Procedure (for flexible analog generation).

The Speeter-Anthony Procedure (Laboratory Scale)

This method is preferred for research due to its modularity. It involves the acylation of a 5-substituted indole followed by reduction.[1]

Mechanism:

  • Acylation: Reaction of 5-substituted indole with oxalyl chloride yields the glyoxalyl chloride intermediate.

  • Amidation: Treatment with a secondary amine forms the glyoxylamide.

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduces both carbonyls to the ethylamine.
    
Experimental Protocol: Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

Note: This protocol is for educational/research reference in authorized laboratories only.

Step 1: Glyoxylation

  • Dissolve 5-methoxyindole (10 mmol) in anhydrous diethyl ether (50 mL) under nitrogen.

  • Add oxalyl chloride (11 mmol) dropwise at 0°C. The solution will turn yellow/orange as the glyoxalyl chloride precipitates.

  • Stir for 1 hour at room temperature.

  • Cool to 0°C and add dimethylamine (40% aq. or 2M in THF, excess) slowly. Caution: Exothermic.

  • Stir for 30 minutes. Filter the solid glyoxylamide, wash with water and ether, and dry.

Step 2: Reduction

  • Suspend LiAlH

    
      (30 mmol) in anhydrous THF (100 mL) under argon.
    
  • Add the dried glyoxylamide (from Step 1) in portions to the refluxing hydride suspension.

  • Reflux for 4–6 hours.

  • Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially (Fieser workup).

  • Filter the granular precipitate. Concentrate the filtrate.

  • Purification: Recrystallize from hexane/EtOAc or convert to the fumarate salt for stability.

Visualization: Synthetic Workflow

Synthesis_Flow Start 5-Substituted Indole Inter1 Indole-3-glyoxalyl Chloride Start->Inter1 Acylation Reagent1 Oxalyl Chloride (0°C, Et2O) Reagent1->Inter1 Inter2 Indole-3-glyoxylamide (Stable Solid) Inter1->Inter2 Amidation Reagent2 Secondary Amine (HNR2) Reagent2->Inter2 Product 5-Substituted Tryptamine Inter2->Product Global Reduction Reagent3 LiAlH4 / THF (Reflux) Reagent3->Product

Figure 2: The Speeter-Anthony synthetic pathway. This modular approach allows for rapid variation of the amine tail (R2) and the indole core.

Pharmacological Profiles

The functional outcome of 5-substituted tryptamines depends on the specific G-protein coupling of the target receptor.

Receptor Selectivity Data

The following table summarizes binding affinities (


) for key derivatives. Note the shift in selectivity based on the 5-substituent.
Compound5-Substituent5-HT


(nM)
5-HT


(nM)
Primary Effect
Serotonin -OH1-1010-100Endogenous Agonist
5-MeO-DMT -OMe0.6290Psychedelic / Reactivation
Sumatriptan -CH

SO

NHMe
17>10,000Antimigraine (Vasoconstriction)
Bufotenin -OH (N,N-dimethyl)10150Weak Psychedelic / Toxic
Divergent Signaling Pathways
  • 5-HT

    
     (Gi/o):  Activated by Sumatriptan.[2] Inhibits adenylate cyclase, reduces cAMP, and leads to hyperpolarization. This results in vasoconstriction of cranial blood vessels.
    
  • 5-HT

    
     (Gq/11):  Activated by 5-MeO-DMT. Activates Phospholipase C (PLC), increasing IP
    
    
    
    and Ca
    
    
    . This pathway is associated with neuroplasticity and altered states of consciousness.

Signaling_Path Ligand1 Sumatriptan (5-Sulfonamide) R1 5-HT1B/1D Receptor (Gi/o Coupled) Ligand1->R1 Ligand2 5-MeO-DMT (5-Methoxy) R2 5-HT2A Receptor (Gq Coupled) Ligand2->R2 AC Adenylate Cyclase (Inhibition) R1->AC G-alpha-i PLC Phospholipase C (Activation) R2->PLC G-alpha-q Out1 Vasoconstriction (Migraine Relief) AC->Out1 Out2 Cortical Plasticity (Psychedelic Effect) PLC->Out2

Figure 3: Divergent signaling pathways. The 5-substituent steers the molecule toward either the Gi-coupled pathway (therapeutic vasoconstriction) or the Gq-coupled pathway (psychoactivity).

References

  • Kozell, L. B., et al. (2023).[3] "Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter."[3][4][5] Journal of Pharmacology and Experimental Therapeutics.

  • Glennon, R. A., et al. (2000). "Binding of 5-substituted tryptamines at 5-HT1D and 5-HT1B serotonin receptors." Journal of Medicinal Chemistry.

  • Speeter, M. E., & Anthony, W. C. (1954). "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society.

  • Nichols, D. E. (2018). "N,N-dimethyltryptamine and the pineal gland: Protecting a molecule of nature." Journal of Psychopharmacology.

  • Humphrey, P. P., et al. (1991). "Serotonin and migraine."[6] Annals of the New York Academy of Sciences.

Sources

Foundational

History and discovery of N-isopropyl-1-(1H-indol-5-yl)methanamine analogs

An In-Depth Technical Guide to the History, Synthesis, and Pharmacology of N-Isopropyltryptamine Analogs Introduction: Unraveling the Complexity of Indole-Based Neuromodulators The indole nucleus is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Synthesis, and Pharmacology of N-Isopropyltryptamine Analogs

Introduction: Unraveling the Complexity of Indole-Based Neuromodulators

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, from the essential neurotransmitter serotonin to complex alkaloids. Within this family, compounds bearing an N-isopropylamine moiety have attracted significant scientific interest for their unique pharmacological profiles. While the specific structure of N-isopropyl-1-(1H-indol-5-yl)methanamine represents a synthetically accessible but less-explored class of 5-aminomethylindoles, the preponderance of historical and pharmacological research has focused on its structural isomers, the N-isopropyltryptamines. These compounds, characterized by a 3-(2-aminoethyl)indole backbone, are direct analogs of serotonin and have served as invaluable tools for dissecting the function of the serotonergic system.

This guide provides a comprehensive technical overview of the history, discovery, synthesis, and mechanism of action of N-isopropyltryptamine analogs. We will delve into the causal reasoning behind experimental designs, present detailed methodologies, and explore the intricate structure-activity relationships that govern their interaction with serotonin receptors. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of neuromodulatory agents.

Historical Context and the Dawn of Tryptamine Research

The journey into tryptamine pharmacology began with the isolation and identification of serotonin (5-hydroxytryptamine, 5-HT) in the mid-20th century. This discovery catalyzed a global research effort to understand its physiological roles and to synthesize analogs that could modulate its activity. This era saw the rise of systematic exploration of substituted tryptamines, famously documented by chemists like Alexander Shulgin, whose work laid the groundwork for understanding how subtle structural modifications impact psychoactivity and receptor affinity.[1]

Initially, research into 5-substituted tryptamines was driven by the search for new therapeutics, particularly for migraine.[2] This line of inquiry, which focused on developing selective 5-HT1D receptor agonists, led to the creation of highly successful drugs like Sumatriptan and underscored the therapeutic potential of modifying the tryptamine scaffold.[2][3][4] Concurrently, another branch of research explored the effects of modifying the terminal amine group. The introduction of N-alkyl substituents, such as the N-isopropyl group, was found to dramatically alter a compound's pharmacological properties, including its selectivity, potency, and metabolic stability. Analogs such as 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT) later emerged, first as research chemicals and subsequently as novel psychoactive substances, renewing interest in their detailed pharmacological characterization.[5][6]

The Core Scaffold: Synthesis and Derivatization

The synthesis of N-isopropyltryptamine analogs hinges on established and versatile chemical strategies. The most common approach involves the modification of a pre-formed tryptamine or indole core. Reductive amination stands out as the most direct and widely used method for introducing the N-isopropyl group.

Generalized Synthetic Workflow

The synthesis typically begins with a commercially available or custom-synthesized substituted indole, which is then elaborated to the target tryptamine. The final N-alkylation is achieved via reductive amination.

G cluster_0 Indole Core Formation cluster_1 Sidechain Elaboration cluster_2 N-Alkylation Indole Substituted Indole Tryptamine Primary Tryptamine (e.g., 5-MeO-Tryptamine) Indole->Tryptamine e.g., Speeter-Anthony Synthesis Imine Schiff Base Intermediate Tryptamine->Imine Imine Formation Acetone Acetone Acetone->Imine Imine Formation ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3) Target N-Isopropyltryptamine Analog (e.g., 5-MeO-NiPT) ReducingAgent->Target Reduction Imine->Target Reduction

Caption: Generalized synthetic workflow for N-isopropyltryptamine analogs.

Experimental Protocol 1: Synthesis of 5-MeO-NiPT via Reductive Amination

This protocol describes a robust, self-validating method for the synthesis of 5-Methoxy-N-isopropyltryptamine (5-MeO-NiPT) from 5-Methoxytryptamine. The causality for this choice rests on its high efficiency and the mild conditions required, which preserve the integrity of the indole ring.

Materials:

  • 5-Methoxytryptamine (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: Dissolve 5-methoxytryptamine in methanol in a round-bottom flask. Add acetone to the solution and stir at room temperature for 1 hour. The progress can be monitored by TLC, observing the consumption of the starting amine. This step forms the transient imine (Schiff base) intermediate in situ.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Cautiously add sodium borohydride in small portions. The choice of NaBH₄ is critical; it is a mild reducing agent selective for the imine over other potential functional groups and is safer to handle than alternatives like LiAlH₄.

  • Reaction Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours. Quench the reaction by slowly adding water to decompose any excess NaBH₄.

  • Workup and Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate. The use of a saturated sodium bicarbonate wash helps to remove any acidic byproducts.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-MeO-NiPT.

Pharmacology and Structure-Activity Relationships (SAR)

The biological effects of N-isopropyltryptamine analogs are primarily mediated by their interactions with serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[6][7] These G-protein coupled receptors (GPCRs) initiate distinct downstream signaling cascades upon activation.

Serotonin Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 5-MeO-NiPT Receptor_2A 5-HT2A Receptor Ligand->Receptor_2A Receptor_1A 5-HT1A Receptor Ligand->Receptor_1A Gq Gαq/11 Receptor_2A->Gq Gi Gαi/o Receptor_1A->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathways for 5-HT2A and 5-HT1A receptors.

Most N-isopropyltryptamines act as agonists at these receptors.[6] Agonism at the 5-HT₂ₐ receptor is strongly correlated with the psychedelic effects of these compounds, while activity at the 5-HT₁ₐ receptor is thought to contribute to their mood-altering and anxiolytic properties.

Key Structure-Activity Relationship Insights
  • N-Alkylation: The size and branching of the N-alkyl substituent are critical determinants of activity. The single isopropyl group represents a "middle ground" between smaller (e.g., methyl) and larger (e.g., dipropyl) groups. This specific steric profile often confers high affinity for 5-HT receptors. The branched nature of the isopropyl group can influence receptor binding kinetics and metabolic stability compared to its linear n-propyl isomer.[8]

  • 5-Position Substitution: The electronic properties of the substituent at the 5-position of the indole ring profoundly modulate receptor affinity and selectivity.

    • 5-Methoxy (-OCH₃): As seen in 5-MeO-NiPT, this electron-donating group generally increases affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors compared to the unsubstituted parent compound.

    • 5-Fluoro (-F): A halogen like fluorine can enhance metabolic stability and alter receptor binding profiles, often increasing selectivity for specific 5-HT subtypes.

Pharmacokinetics and Metabolism

N-isopropyltryptamines are subject to metabolic transformation, primarily through the cytochrome P450 enzyme system. A key metabolic pathway is N-dealkylation. Interestingly, N-isopropyltryptamines like 5-MeO-NiPT are themselves active metabolites of their N,N-diisopropyl counterparts (e.g., 5-MeO-DiPT).[5][9] This metabolic relationship is crucial for interpreting toxicological data, as the parent drug and its active metabolite can both contribute to the overall pharmacological effect.[10]

Comparative Receptor Binding Data

The following table summarizes binding affinity (Ki) and functional potency (EC₅₀) data for representative tryptamine analogs, illustrating the impact of structural modifications.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)
5-MeO-MiPT 5-HT₁ₐ58 ± 10-
5-HT₂ₐ163 ± 3023 ± 4
5-MeO-DiPT 5-HT₁ₐ38 ± 4-
5-HT₂ₐ120 ± 20170 ± 20
5-MeO-DMT 5-HT₁ₐ49 ± 3-
5-HT₂ₐ100 ± 2018 ± 2
(Data synthesized from literature sources, including Rickli et al., 2016, as cited in other works)[10]

Conclusion and Future Outlook

The history of N-isopropyl-1-(1H-indol-5-yl)methanamine analogs and their more widely studied tryptamine isomers is a testament to the power of systematic medicinal chemistry. From their origins as tools to probe the function of serotonin, these compounds have evolved into a diverse class with applications ranging from potential therapeutics to challenging novel psychoactive substances. The N-isopropyl group, in particular, imparts a unique pharmacological signature that continues to be of high interest.

Future research will likely focus on leveraging the detailed structure-activity relationships established over decades to design novel analogs with enhanced receptor selectivity. By fine-tuning the substitutions on both the indole ring and the terminal amine, it may be possible to develop next-generation compounds that selectively target specific serotonin receptor subtypes for the treatment of psychiatric and neurological disorders, moving these fascinating molecules from the laboratory bench to the clinical bedside.

References

  • Glennon, R. A., et al. (1994). Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties. Journal of Medicinal Chemistry, 37(12), 1729-1737. [Link]

  • Grokipedia. (n.d.). 5-MeO-NiPT. Grokipedia. [Link]

  • Wikipedia. (2023). 5-MeO-NiPT. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Meo-nipt. PubChem Compound Database. [Link]

  • Wikipedia. (2023). 5-MeO-MiPT. In Wikipedia. [Link]

  • Caudevilla-Gálligo, F., et al. (2022). Pharmaco-toxicological effects of the novel tryptamine hallucinogen 5-MeO-MiPT on motor, sensorimotor, physiological, and cardiorespiratory parameters in mice. Psychopharmacology, 239(5), 1489-1503. [Link]

  • Podlech, J. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc. [Link]

  • Middlemiss, D. N., & Watson, J. M. (1993). Tryptamine analogues, their synthesis and their use as 5-ht1-like receptors or 5-ht2 receptor agonistes.
  • Wikipedia. (2024). Substituted tryptamine. In Wikipedia. [Link]

  • Patsnap. (2026). Comparing Isopropyl vs N-propyl: Biological Activity. Patsnap Eureka. [Link]

  • Name, N. M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4877-4888. [Link]

  • CNIPA. (n.d.). The batch (-type) preparation method of N methyl isopropylamines.

Sources

Exploratory

Technical Guide: Toxicity and Safety Profile of (1H-indol-5-yl)methylamine

This guide provides an in-depth technical analysis of the toxicity, safety, and metabolic profile of (1H-indol-5-yl)methylamine (also known as 5-aminomethylindole). It is designed for researchers and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the toxicity, safety, and metabolic profile of (1H-indol-5-yl)methylamine (also known as 5-aminomethylindole). It is designed for researchers and drug development professionals utilizing this intermediate in the synthesis of kinase inhibitors, serotonergic ligands, and peptidomimetics.

Executive Summary

(1H-indol-5-yl)methylamine (CAS 81881-74-5) is a privileged indole scaffold widely used in medicinal chemistry.[1] While structurally related to the neurotransmitter tryptamine, it possesses a distinct pharmacological and toxicological profile due to its shortened alkyl chain (methylamine vs. ethylamine).

Key Safety Classifications:

  • Acute Toxicity: GHS Category 4 (Oral). Harmful if swallowed.[2][3]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[4]

  • Metabolic Liability: High potential for oxidative deamination via Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO), generating reactive aldehyde intermediates.

Chemical Identity & Physicochemical Determinants

Understanding the physicochemical properties is the first step in predicting bioavailability and safety risks.

PropertyValueRelevance to Safety
Chemical Name (1H-indol-5-yl)methanaminePrimary identifier.
CAS Number 81881-74-5Note: CAS 85144-80-3 is occasionally cited but may refer to a salt form or isomer. Verify specific batch CoA.
Molecular Formula C9H10N2MW: 146.19 g/mol .[4][5]
pKa (Amine) ~9.5 (Predicted)Highly protonated at physiological pH; limits passive diffusion but facilitates transporter uptake.
LogP ~1.2Moderate lipophilicity; sufficient for CNS penetration if not rapidly metabolized.
Hydrogen Bond Donors 2 (Indole NH, Amine NH2)Critical for receptor binding (e.g., 5-HT sites).

Toxicological Profile (Preclinical & In Vitro)

Acute Toxicity & Irritation

As a primary benzylic-type amine, the compound exhibits basicity that leads to local tissue damage upon contact.

  • Oral Toxicity: Categorized as Harmful (H302) .[3][4] While specific LD50 data for this exact isomer is sparse in public registries, read-across from the structural analog 5-aminoindole (LD50 Oral Rat ~45 mg/kg) and benzylamine suggests a toxic dose range in the 50–500 mg/kg window.

  • Mechanism of Irritation: The unprotonated amine (at alkaline pH) can saponify membrane lipids, leading to corneal opacity (Eye Irrit. 2) and dermatitis (Skin Irrit. 2).

Genotoxicity

Indole amines are generally non-mutagenic in the Ames test unless nitrosated. However, the metabolic generation of indole-5-carbaldehyde (see Section 3) poses a theoretical risk of forming Schiff bases with DNA, although rapid oxidation to the carboxylic acid typically mitigates this.

Pharmacological Safety & Metabolic Pathways

This section addresses the "hidden" risks for drug developers: metabolic activation and off-target pharmacology.

Metabolic Activation (The "MAO Trap")

Unlike tryptamine (an MAO-A substrate), (1H-indol-5-yl)methylamine structurally resembles benzylamine . This shifts its metabolic clearance profile toward MAO-B and SSAO (Semicarbazide-Sensitive Amine Oxidase).

  • Reaction: Oxidative deamination.

  • Product: 1H-indole-5-carbaldehyde.

  • Risk: Aldehydes are electrophilic and can form adducts with cellular proteins (toxicity) if not rapidly cleared by Aldehyde Dehydrogenase (ALDH) to 1H-indole-5-carboxylic acid.

Serotonergic Off-Target Effects

The 5-position of the indole ring is the primary determinant for 5-HT receptor affinity.

  • Agonism Potential: While the methylene bridge is too short for optimal fit at 5-HT1A/2A receptors (which prefer an ethyl bridge), this molecule can act as a low-affinity partial agonist or antagonist.

  • Serotonin Syndrome Risk: If co-administered with MAO inhibitors (e.g., in a cocktail study), accumulation of this amine could trigger serotonergic toxicity.

Visualization of Metabolic Fate

The following diagram illustrates the critical metabolic pathway and safety decision points.

MetabolicSafety Compound (1H-indol-5-yl)methylamine MAO_B Enzyme: MAO-B / SSAO (Oxidative Deamination) Compound->MAO_B High Affinity Aldehyde Intermediate: Indole-5-carbaldehyde (Reactive Electrophile) MAO_B->Aldehyde H2O2 Release ALDH Enzyme: ALDH Aldehyde->ALDH Rapid Clearance ProteinAdduct Toxicity: Protein Adducts Aldehyde->ProteinAdduct If ALDH Saturated Acid Excretion Product: Indole-5-carboxylic acid (Safe) ALDH->Acid

Caption: Metabolic pathway of (1H-indol-5-yl)methylamine showing the critical aldehyde intermediate and detoxification route.

Experimental Protocols for Safety Assessment

To validate the safety of this intermediate in your specific application, the following self-validating protocols are recommended.

Protocol A: MAO Substrate Specificity Assay

Purpose: Determine if the compound is cleared by MAO-A or MAO-B, predicting drug-drug interaction (DDI) potential.

  • Reagents: Recombinant human MAO-A and MAO-B supersomes; Kynuramine (control substrate).

  • Preparation: Dissolve (1H-indol-5-yl)methylamine in DMSO (final concentration <1%).

  • Incubation:

    • Incubate 50 µM compound with enzymes in phosphate buffer (pH 7.4) at 37°C for 30 mins.

    • Self-Validating Step: Include a specific inhibitor (Clorgyline for MAO-A, Deprenyl for MAO-B). If metabolism is not inhibited, the pathway is non-MAO (likely SSAO or CYP).

  • Detection: HPLC-UV or LC-MS/MS monitoring for the disappearance of parent amine and appearance of indole-5-carboxylic acid.

Protocol B: Cytotoxicity Screen (MTT Assay)

Purpose: Establish a safe dosing window for in vitro efficacy studies.

  • Cell Lines: HepG2 (metabolically active) and HEK293 (general toxicity).

  • Seeding: 5,000 cells/well in 96-well plates; allow 24h attachment.

  • Treatment: Serial dilution of (1H-indol-5-yl)methylamine (0.1 µM to 500 µM).

  • Readout: Add MTT reagent after 24h. Measure absorbance at 570 nm.

  • Interpretation: Calculate IC50.

    • IC50 < 10 µM: High Toxicity (Likely membrane disruption).

    • IC50 > 100 µM: Acceptable safety profile for lead development.

Handling & Occupational Hygiene

Warning: This compound is a solid that can sublime or form dusts.

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Incompatibility: Do not mix with strong oxidizing agents (e.g., nitric acid, permanganates) or acid chlorides without controlled cooling; vigorous exothermic reactions will occur.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines absorb CO2 from air to form carbamates, altering stoichiometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54791, (1H-indol-5-yl)methanamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Indole derivatives and acute toxicity classifications. Retrieved from [Link]

  • Tipton, K. F., et al. (2004).Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry. (Context: Substrate specificity of benzylamine vs.

Sources

Protocols & Analytical Methods

Method

Optimal Solvent Systems for (1H-indol-5-yl)methylamine: Preservation of Integrity and Solubility

Part 1: Executive Summary & Core Directive The Challenge: (1H-indol-5-yl)methylamine presents a dual challenge in solution chemistry: it possesses a hydrophobic, electron-rich indole core prone to oxidation, coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: (1H-indol-5-yl)methylamine presents a dual challenge in solution chemistry: it possesses a hydrophobic, electron-rich indole core prone to oxidation, coupled with a hydrophilic, basic primary amine tail.[1][2] Improper solvent selection leads not just to precipitation, but to rapid oxidative degradation (polymerization), rendering biological data invalid.[1][2][3]

The Solution: This guide establishes Anhydrous DMSO as the primary vehicle for stock solution preparation, ensuring long-term stability at -80°C. For aqueous applications, a "Fresh-Dilution" protocol is mandated to prevent hydrolysis and oxidative coupling.[1][2]

Part 2: Physicochemical Profile & Solvent Selection[1][3][4]

Structural Analysis

To select the optimal solvent, one must understand the competing forces within the molecule:

  • Indole Core (Lipophilic/Reactive): The aromatic bicycle is hydrophobic (LogP ~1.[1]2) and electron-rich.[1][2] It drives the molecule's poor water solubility and high susceptibility to photo-oxidation.[1][2]

  • Methylamine Group (Hydrophilic/Basic): The primary amine (

    
    ) is protonated at physiological pH.[1] While this aids solubility in acidic media, the free base form remains recalcitrant to dissolution in neutral water.[2][3]
    
Solvent Compatibility Matrix[3]
Solvent SystemSolubility RatingStability RatingApplication Context
Anhydrous DMSO Excellent (>50 mM)High (if stored cold/dark)Primary Stock Solution. Cryopreservation.[1][2]
Ethanol (Abs.) Good (~10-20 mM)ModerateSecondary stock; evaporation assays.[1][2]
Water (Neutral) Poor (<0.1 mg/mL)Low (Hydrolysis risk)Avoid for stock.[1] Use only for final dilution.
0.1 M HCl Good (Forms Salt)ModerateGenerating aqueous stocks if DMSO is contraindicated.[1][2]
PBS (pH 7.4) PoorLowFinal assay medium only.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of High-Stability Stock Solution (DMSO)

Objective: Create a 50 mM master stock solution stable for >6 months.

Reagents:

  • (1H-indol-5-yl)methylamine (Solid, >97% purity)[1][2]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)[1]

  • Argon or Nitrogen gas (optional but recommended)[1][4]

Workflow:

  • Calculate: For 10 mg of compound (MW 146.19 g/mol ), required DMSO volume is 1.368 mL to achieve 50 mM.[1][2]

  • Weigh: Weigh the solid into an amber glass vial. Note: Avoid clear glass to prevent photo-oxidation.[1][2]

  • Dissolve: Add the calculated volume of Anhydrous DMSO.

  • Sonicate: Sonicate in a water bath at room temperature for 30-60 seconds.

    • Checkpoint: Solution must be completely clear and colorless to faint yellow.[1][2] Dark yellow/brown indicates pre-existing oxidation.[1][2]

  • Inert Gas Overlay: Gently purge the headspace with Argon or Nitrogen to displace oxygen.[2]

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C .

Protocol B: "Fresh-Dilution" for Biological Assays

Objective: Introduce the compound to aqueous media without precipitation.[1][2]

Workflow:

  • Thaw: Thaw one DMSO aliquot at Room Temperature (RT).

  • Intermediate Dilution (Optional): If the final concentration is low (e.g., nM range), perform a serial dilution in DMSO first.

    • Reasoning: Diluting 50 mM stock directly 1:1000 into water can cause "shock precipitation" due to local high concentrations.[2]

  • Final Dilution: Add the DMSO solution dropwise to the vortexing cell culture media or buffer.

    • Critical Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.[1][2][5]

  • Immediate Use: Use the aqueous solution within 4 hours . Do not store aqueous dilutions.[1][2]

Protocol C: Handling the Hydrochloride Salt (Alternative)

If the free base is difficult to work with, or DMSO is toxic to your specific assay:

  • Conversion: Dissolve the free base in a minimal volume of Ethanol. Add 1.1 equivalents of 1M HCl in ether/dioxane.[1][2] Collect the precipitate.

  • Dissolution: The resulting HCl salt is significantly more water-soluble and can be dissolved directly in distilled water or mild acidic buffer (pH < 6).[2]

  • Note: Ensure the final assay pH is buffered back to 7.4 if necessary, but be aware that neutralizing the pH may reduce solubility if the concentration is high.[2]

Part 4: Visualization of Workflows

Solubility & Integrity Workflow

The following diagram illustrates the decision logic for solvent selection and the critical checkpoints for maintaining compound integrity.

G Start Solid (1H-indol-5-yl)methylamine Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Preferred) Solvent->DMSO Standard Water Neutral Water Solvent->Water Avoid Acid 0.1 M HCl Solvent->Acid If DMSO toxic Stock Prepare Stock (50 mM) DMSO->Stock Fail Discard (Oxidation/Precipitation) Water->Fail Insoluble Acid->Stock QC QC Check: Clear/Colorless? Stock->QC Store Store -80°C (Amber Vial) QC->Store Pass QC->Fail Yellow/Brown Dilute Dilute into Assay Buffer (Use < 4 Hours) Store->Dilute

Caption: Decision matrix for solvent selection emphasizing DMSO for stability and QC checkpoints to detect oxidation.

Part 5: Stability & Troubleshooting

Critical Stability Factors
  • Oxidation (The "Indole Yellowing"): Indoles are notorious for air-oxidation to form indolenines and polymerized pigments (melanin-like).[1]

    • Prevention:[2][6] Store under inert gas.[1][2][4] ALWAYS use amber vials.

  • Hygroscopicity: The amine tail can attract moisture, promoting hydrolysis.[3] Keep desiccant in the secondary storage container.[1][2]

Troubleshooting Guide
ObservationCauseCorrective Action
Solution turns yellow/brown Oxidative degradation.[1][2]Discard immediately. Prepare fresh stock from solid. Ensure inert gas overlay.[1][2]
Precipitation in Aqueous Buffer "Shock" precipitation or solubility limit exceeded.[2]1. Vortex buffer while adding stock.2. Sonicate the final solution.3. Lower the working concentration.
Loss of Biological Activity Compound degradation or adsorption to plastic.[2]1. Use glass vials for stocks.2. Ensure "Fresh-Dilution" protocol is followed strictly.

Part 6: References

  • PubChem. (2025).[1][2][7] (1H-indol-5-yl)methanamine | C9H10N2.[1][2][8][9] National Library of Medicine.[1][2] [Link][1]

  • MDPI. (2021). Synthesis and Characterization of (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank.[1][2] [Link][1][4][10]

Sources

Application

Protocol: Storage and Handling Requirements for Light-Sensitive Indole Amines

Executive Summary Indole amines represent a class of bioactive compounds characterized by an electron-rich bicyclic structure. While this electronic density facilitates receptor binding (particularly at 5-HT receptors),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole amines represent a class of bioactive compounds characterized by an electron-rich bicyclic structure. While this electronic density facilitates receptor binding (particularly at 5-HT receptors), it simultaneously renders these molecules highly susceptible to oxidative radical attack and photo-induced polymerization .

This application note defines the "Gold Standard" for handling these compounds. Deviating from these protocols does not merely risk minor purity loss; it can lead to the formation of photo-adducts (e.g., dimers, N-oxides) that may possess distinct, uncharacterized toxicological or pharmacological profiles.

The Mechanism of Instability

To handle indole amines correctly, one must understand why they degrade. The indole moiety possesses a high Highest Occupied Molecular Orbital (HOMO) energy, making it an easy target for electrophiles and radical species.

Photo-Oxidation Pathway

Upon exposure to UV or high-energy visible light (blue/violet spectrum, <450 nm), the indole ring can absorb a photon, entering an excited singlet state (


). Through intersystem crossing, this can generate a triplet state (

) capable of transferring energy to ground-state oxygen (

), generating highly reactive singlet oxygen (

).

Singlet oxygen attacks the C2-C3 double bond of the pyrrole ring, leading to the formation of dioxetane intermediates, which cleave to form N-formylkynurenine derivatives or polymerize into colored (yellow/brown) melanin-like aggregates.

Visualization: Degradation Cascade

The following diagram illustrates the critical degradation pathway that our storage protocols are designed to interrupt.

IndoleDegradation Indole Intact Indole Amine (Colorless) Excited Excited State (Triplet Indole) Indole->Excited UV/Blue Light (<450nm) SingletO2 Singlet Oxygen (1O2) Generation Excited->SingletO2 Energy Transfer to O2 Radical Indolyl Radical Intermediate SingletO2->Radical C2-C3 Attack Dimer Dimerization (Oligomers) Radical->Dimer Polymerization Kynurenine N-Formylkynurenine (Oxidation Product) Radical->Kynurenine Ring Cleavage Yellowing Visible Yellowing (Melanin-like Polymers) Dimer->Yellowing Aggregation Kynurenine->Yellowing

Figure 1: Mechanistic pathway of indole amine photodegradation. The protocol aims to block the "UV/Blue Light" and "O2" input nodes.

Storage Protocol: The "Dark & Inert" System

The Inert Gas Hierarchy: Argon vs. Nitrogen

For indole amines, Argon (Ar) is strictly superior to Nitrogen (


).
  • Density: Argon is approximately 1.4x denser than air.[1] When dispensed into a vial, it settles to the bottom, physically lifting the air (and oxygen) out and forming a stable "blanket" over the solid or solution.

  • Nitrogen: Being similar in density to air,

    
     mixes turbulently. Unless the vessel is hermetically sealed immediately under positive pressure, oxygen re-entry is rapid.
    

Recommendation: Use Medical Grade Argon (99.99%) for all headspace purging.

Container Specifications

Glass selection is binary: Amber Borosilicate or nothing.

  • Amber Glass: effectively blocks 99% of light wavelengths below 450 nm (UV and Blue spectrum), which are the primary drivers of indole excitation.

  • Clear Glass + Foil: Acceptable only for short-term transport. Foil can tear or have pinholes.

  • Plastic: Avoid polystyrene or polyethylene for long-term storage of solutions, as indoles can adsorb to plastic surfaces or leach plasticizers.

Temperature & State
StateTempShelf LifeNotes
Solid (Lyophilized) -20°C1-3 YearsDesiccant required. Warm to RT before opening to prevent condensation.
Solution (Aqueous) -80°C3-6 MonthsAcidic pH (3-5) improves stability. Flash freeze in liquid

.
Solution (Organic) -20°C1-6 MonthsDMSO or Ethanol. Avoid acetone (forms imines).

Handling Protocol: The "Red Room" Workflow

This protocol is designed for the preparation of stock solutions.

Environmental Control
  • Lighting: Do not rely on standard laboratory lighting.

    • Ideal: Dedicated darkroom with Red LED safety lights (>600 nm).

    • Acceptable: Standard lights OFF, blinds closed, working under a hood with the sash down and covered with an Amber UV-blocking film.

  • Oxygen Exclusion: All solvents must be degassed (sparged with Helium or Argon for 15 mins) prior to dissolution.

Antioxidant Stabilization

For aqueous solutions where downstream applications permit, the addition of an antioxidant is the most effective stabilizer.

  • Ascorbic Acid (Vitamin C): Use at equimolar concentrations or 0.1% w/v. It acts as a sacrificial scavenger for singlet oxygen.

  • EDTA: Add 1 mM EDTA to chelate trace metal ions (

    
    , 
    
    
    
    ) which catalyze radical generation.
Step-by-Step Solubilization Workflow

HandlingWorkflow Start Start: Solid Indole Amine (-20°C Storage) Equilibrate 1. Equilibrate to Room Temp (Keep Desiccated) Start->Equilibrate Prevent Condensation Weighing 3. Weighing (Dim Light / Amber Vials) Equilibrate->Weighing SolventPrep 2. Prepare Solvent (Degas + Antioxidant) Dissolve 4. Dissolution (Vortex under Argon) SolventPrep->Dissolve Weighing->Dissolve Aliquot 5. Aliquot into Amber Vials (Single-Use Volumes) Dissolve->Aliquot Purge 6. Argon Purge Headspace (Low Flow, 5-10s) Aliquot->Purge Freeze 7. Flash Freeze & Store (-80°C) Purge->Freeze

Figure 2: Operational workflow for solubilizing light-sensitive indole amines.

Quality Control & Troubleshooting

How do you know if your sample is compromised?

  • Visual Inspection:

    • Pass: Clear, colorless solution (or white/off-white solid).

    • Fail: Any tint of yellow, pink, or brown. Note: Serotonin turns pink/brown upon oxidation; Melatonin tends to yellow.

  • HPLC Verification:

    • Run a standard reverse-phase gradient (C18 column).

    • Oxidation products typically elute earlier (more polar) than the parent indole.

    • Dimers/polymers may not elute or will appear as a "smear" at the end of the run.

Solvent Compatibility Table
SolventCompatibilityRisk Factor
Water (Acidified) HighBest stability at pH 3-5 (e.g., 0.1% Formic Acid).
Water (Neutral/Basic) LowRapid auto-oxidation at pH > 7.
DMSO MediumGood solubility, but DMSO can act as an oxidant over time. Use fresh.
Methanol/Ethanol HighGood for stock solutions. Store at -20°C.
Acetone/Aldehydes Incompatible Reacts with amine group to form imines (Schiff bases).

References

  • Tonnesen, H. H. (2001). Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. Link

  • Maharaj, D. S., et al. (2006). Photodegradation of Melatonin in Aqueous Solution. Journal of Pineal Research. Link

  • Girod, P., & Bricka, R. (2025). The Science Behind Amber Glass and UV Protection. Container and Packaging. Link

  • Parker Hannifin Corp. (2023). Argon or Nitrogen: Which is Best for Your Application?Link

  • European Pharmacopoeia. (2024). Determination of Nitrogen and Argon in Pharmaceutical Manufacturing. Link

Sources

Method

Application Note: Chemoselective Functionalization of (1H-indol-5-yl)methylamine

Introduction & Strategic Significance (1H-indol-5-yl)methylamine (C5-aminomethylindole) is a high-value scaffold in medicinal chemistry, serving as a bioisostere for tryptamine derivatives and a precursor for serotonin (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

(1H-indol-5-yl)methylamine (C5-aminomethylindole) is a high-value scaffold in medicinal chemistry, serving as a bioisostere for tryptamine derivatives and a precursor for serotonin (5-HT) receptor modulators and kinase inhibitors.

The core synthetic challenge lies in its bifunctional nucleophilicity :

  • Primary Amine (C5-CH₂-NH₂): Highly nucleophilic (

    
     for conjugate acid), kinetically accessible.
    
  • Indole Nitrogen (N1-H): Weakly acidic (

    
    ), poor nucleophile unless deprotonated.
    
  • Indole Carbon (C3): Electron-rich, susceptible to electrophilic aromatic substitution (EAS).

This guide provides a validated roadmap for chemoselective functionalization, ensuring high yield while suppressing common side reactions such as C3-acylation or N1/Amine polymerization.

Reactivity Profile & Reagent Compatibility

Understanding the electronic landscape is prerequisite to protocol design. The primary amine is the kinetic point of entry for most electrophiles.

Nucleophilicity Hierarchy


  • Implication: Under neutral or mildly basic conditions (TEA/DIPEA), electrophiles will selectively react with the primary amine.

  • Risk: Strong Lewis acids or high temperatures can activate the C3 position, leading to mixtures of N-acylated and C3-acylated products.

Reagent Compatibility Matrix
Reagent ClassTarget SiteConditionCompatibilityOutcome/Risk
Boc₂O / Cbz-Cl Primary AmineMild Base (NaHCO₃/TEA)High Selective protection of amine. N1 remains untouched.
Acid Chlorides Primary AmineDIPEA, 0°CHigh Amide formation. Risk:[1][2] Excess reagent may acylate N1 or C3.
Aldehydes Primary AmineSTAB*, AcOHHigh Reductive amination.[3] Indole double bond remains stable.
Alkyl Halides Primary AmineWeak BaseLow Uncontrollable poly-alkylation (quaternization). Use reductive amination instead.[3][4]
NaH / Strong Base Indole N1THF, 0°CCritical Deprotonates N1. Requirement: Primary amine MUST be protected (e.g., Boc) to prevent side reactions.
TFA / HCl Protecting GroupsDCM or DioxaneHigh Cleaves Boc. Indole is acid-stable, but C3 is prone to polymerization if conc. is too high.

*STAB = Sodium Triacetoxyborohydride[1][5]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision pathways based on the desired target moiety.

G Start (1H-indol-5-yl)methylamine (Starting Material) Target_Amine Target: Primary Amine (Amide/Amine) Start->Target_Amine Path A Target_Indole Target: Indole N1/C3 (Core Modification) Start->Target_Indole Path B Reaction_Amide Direct Coupling (HATU/DIPEA) Target_Amine->Reaction_Amide Reaction_RedAm Reductive Amination (STAB/Aldehyde) Target_Amine->Reaction_RedAm Protect Step 1: Protection (Boc2O) Target_Indole->Protect Mandatory Product_A Functionalized Amine Reaction_Amide->Product_A Reaction_RedAm->Product_A Funct_Indole Step 2: Functionalize Indole (NaH/R-X or C-H Activation) Protect->Funct_Indole Deprotect Step 3: Deprotection (TFA/DCM) Funct_Indole->Deprotect Product_B Functionalized Indole Deprotect->Product_B

Caption: Workflow divergence based on chemoselectivity. Path B requires transient protection to prevent amine interference.

Validated Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Amine Functionalization)

Objective: Acylation of the primary amine without affecting the indole ring.

  • Reagents: Carboxylic Acid (1.0 eq), HATU (1.1 eq), DIPEA (2.5 eq), DMF (anhydrous).

  • Mechanism: The activated ester formed by HATU reacts rapidly with the primary amine (

    
    ). The indole nitrogen (
    
    
    
    ) is too sterically hindered and electronically deactivated to compete under these conditions.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (2.5 mmol) and HATU (1.1 mmol). Stir at RT for 5 mins. Color change to yellow/orange is normal.

  • Addition: Add (1H-indol-5-yl)methylamine (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Expect [M+H]+).

  • Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO₃ (2x), Water (1x), Brine (1x).

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: "Soft" Reductive Amination

Objective: Mono-alkylation of the amine. Critical Note: Do NOT use Sodium Borohydride (


) initially, as it may reduce the indole double bond or lead to over-reduction in protic solvents. Use Sodium Triacetoxyborohydride (STAB).[5]
  • Imine Formation: Dissolve amine (1.0 eq) and Aldehyde (1.0 eq) in DCE (Dichloroethane) or THF. Add AcOH (1.0 eq) to catalyze imine formation. Stir 30 mins.

  • Reduction: Add STAB (

    
    , 1.5 eq). Stir at RT overnight.
    
  • Quench: Quench with sat. NaHCO₃ (gas evolution will occur). Extract with DCM.[6]

Protocol C: Indole N1-Alkylation (The "Protection First" Strategy)

Objective: Alkylating the indole nitrogen.[4][6][7][8] Why: You cannot use NaH on the free amine substrate; it will deprotonate the amine and lead to polymerization.

  • Step 1 (Boc Protection): React substrate with

    
     (1.1 eq) and TEA in THF/Water. Isolate N-Boc intermediate.
    
  • Step 2 (N1-Alkylation):

    • Dissolve N-Boc intermediate in anhydrous DMF.

    • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq). Observe H₂ gas evolution.

    • Stir 15 mins, then add Alkyl Halide (1.1 eq). Warm to RT.

  • Step 3 (Deprotection): Treat with TFA/DCM (1:4) for 1 hour to reveal the primary amine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Double Mass (+ mass of electrophile x2) C3 AcylationReaction temperature too high or Lewis Acid present. Keep < 25°C. Avoid metal catalysts during amide coupling.
Polymerization / Tar Acid SensitivityIndoles are acid-sensitive (dimerization). Avoid strong mineral acids (HCl) for long periods. Use TFA for deprotection and neutralize immediately.
Low Yield in Reductive Amination Imine HydrolysisWater present in solvent. Use molecular sieves or anhydrous DCE.

References

  • Indole Reactivity & Functionalization

    • Sundberg, R. J.[5] The Chemistry of Indoles; Academic Press: New York, 1996. (Foundational text on Indole N1 vs C3 selectivity).

    • Humphrey, G. R.; Kuethe, J. T. "Practical Methodologies for the Synthesis of Indoles." Chem. Rev.2006 , 106(7), 2875–2911.

  • Reductive Amination Selectivity

    • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3][9] Chem.1996 , 61, 3849-3862.[3]

  • Molecule Data

    • PubChem.[10][11][12] "(1H-indol-5-yl)methanamine."[10][12][13] National Library of Medicine. Accessed Oct 2023.

Sources

Application

HPLC method development for detecting (1H-indol-5-yl)methylamine

Application Note & Protocol | Code: AN-IND-05 Part 1: Executive Summary & Physicochemical Profiling Introduction (1H-Indol-5-yl)methylamine (also known as 5-aminomethylindole) is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Code: AN-IND-05

Part 1: Executive Summary & Physicochemical Profiling

Introduction

(1H-Indol-5-yl)methylamine (also known as 5-aminomethylindole) is a critical intermediate in the synthesis of tryptamine analogs, serotonin receptor agonists, and various indole-based alkaloids.[1][2][3] Its analysis presents specific chromatographic challenges common to hydrophilic basic amines:

  • Peak Tailing: The primary amine group (

    
    ) interacts strongly with residual silanols on silica-based columns.
    
  • Retention Stability: The molecule is relatively polar (LogP ~1.2), leading to potential early elution and dewetting issues on highly hydrophobic C18 phases if 100% aqueous conditions are used.

  • Oxidation Sensitivity: The electron-rich indole ring is susceptible to oxidation, requiring careful sample handling.

This guide provides a robust, self-validating HPLC protocol designed to overcome these challenges, ensuring high resolution, symmetry, and reproducibility.

Physicochemical Profile

Understanding the molecule is the first step in method design.

PropertyValueChromatographic Implication
Molecular Weight 146.19 g/mol Small molecule; fast diffusion.
pKa (Amine) ~9.8 - 10.2 (Est.)At pH < 8, the amine is protonated (

). Requires acidic mobile phase or high pH stable columns.
pKa (Indole NH) ~16.9Remains neutral under standard HPLC conditions.
LogP ~1.2Moderately polar. Requires low organic initial gradient (e.g., 5% B) for retention.
UV Maxima 220 nm, 280 nm220 nm offers higher sensitivity; 280 nm offers higher selectivity (fewer interferences).
Solubility Methanol, DMSO, Dilute AcidDissolve standards in MeOH or Mobile Phase A.

Part 2: Method Development Strategy

Column Selection: The "Base Deactivated" Approach

Standard C18 columns often fail with primary amines due to secondary silanol interactions. We recommend two specific stationary phase technologies:

  • Charged Surface Hybrid (CSH) C18: Contains a low-level positive surface charge that repels the protonated amine, resulting in sharp peaks even with weak buffers (Formic acid).

  • Biphenyl or Phenyl-Hexyl: Provides complementary selectivity via

    
     interactions with the indole ring, enhancing retention and separation from non-aromatic impurities.
    
Mobile Phase Chemistry
  • pH Control: We must operate at pH < 3.0 . At this pH, silanols are protonated (neutral), reducing their interaction with the positively charged analyte.

  • Modifier:

    • Trifluoroacetic Acid (TFA): The gold standard for UV detection. It acts as an ion-pairing agent, masking the positive charge of the amine and sharpening the peak.

    • Formic Acid: Preferred for LC-MS applications (TFA suppresses MS ionization).

Visualization of Method Logic

The following diagram illustrates the decision process for selecting the optimal method conditions.

MethodDevelopment Start Start: (1H-Indol-5-yl)methylamine Detector Select Detector Start->Detector UV UV/Vis (Standard) Detector->UV MS Mass Spec (LC-MS) Detector->MS UV_Mobile MP: Water/ACN + 0.1% TFA (Ion Pairing suppresses tailing) UV->UV_Mobile MS_Mobile MP: Water/ACN + 0.1% Formic Acid (Avoid TFA for sensitivity) MS->MS_Mobile UV_Col Column: C18 (Endcapped) or Phenyl-Hexyl UV_Mobile->UV_Col Result Optimized Chromatogram Target: Asymmetry 0.9 - 1.2 UV_Col->Result MS_Col Column: CSH C18 or Biphenyl (Steric protection) MS_Mobile->MS_Col MS_Col->Result

Figure 1: Decision matrix for selecting mobile phase and column chemistry based on detection requirements.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (UV Detection)

Recommended for QC, Purity Analysis, and Reaction Monitoring.

1. Chromatographic Conditions
ParameterSetting
Column C18 Endcapped (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm.
Mobile Phase A Water + 0.1% (v/v) Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% (v/v) Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Injection Vol 5 - 10 µL
Detection UV @ 280 nm (Reference off); Optional: 220 nm for trace impurities.
2. Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Equilibration)
2.05Isocratic Hold (Focus analyte)
12.060Linear Gradient
12.195Wash Step
15.095Wash Hold
15.15Re-equilibration
20.05End of Run
3. Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 10 mg of (1H-Indol-5-yl)methylamine into a 10 mL volumetric flask. Dissolve in 5 mL Methanol, sonicate for 5 mins, dilute to volume with Water.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A (Water + 0.1% TFA). Note: Matching the diluent to the initial mobile phase prevents peak distortion.

Protocol B: High-Sensitivity LC-MS Method

Recommended for biological matrices or trace analysis.

  • Column: Charged Surface Hybrid (CSH) C18, 2.1 x 100 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 50% B over 5 minutes.

  • MS Detection: ESI Positive Mode (

    
    ).
    

Part 4: Validation & Troubleshooting

System Suitability Criteria

Before running samples, ensure the system meets these metrics:

  • Retention Time (

    
    ):  ~5.0 - 7.0 min (in Protocol A).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Precision (RSD):

    
     for 5 replicate injections.
    
Troubleshooting Guide

Common issues and their mechanistic solutions.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (Tf > 1.5) Issue->Tailing Split Split Peak Issue->Split Drift RT Drift Issue->Drift Sol_TFA Add/Increase TFA (0.05% -> 0.1%) Tailing->Sol_TFA Silanol Interaction Sol_Col Switch to Phenyl-Hexyl Tailing->Sol_Col Severe Sol_Solvent Match Sample Diluent to Mobile Phase A Split->Sol_Solvent Solvent Strength Mismatch Sol_Temp Control Temp (Use Column Oven) Drift->Sol_Temp Thermostatic Control

Figure 2: Troubleshooting logic for common chromatographic anomalies.

Validation Parameters (ICH Guidelines)
  • Linearity: 1 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.5 µg/mL respectively (UV 280 nm).

  • Accuracy: Spike recovery 98-102%.

Part 5: References

  • PubChem. (2023). (1H-Indol-5-yl)methanamine Compound Summary. National Library of Medicine. [Link]

  • Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids. Journal of Chromatography A. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of (1H-indol-5-yl)methylamine in aqueous buffers

The following technical guide addresses the solubility and stability challenges associated with (1H-indol-5-yl)methylamine (also known as 5-(Aminomethyl)indole). This content is structured to function as a self-contained...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges associated with (1H-indol-5-yl)methylamine (also known as 5-(Aminomethyl)indole). This content is structured to function as a self-contained support center resource.

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers CAS: 81881-74-5 (Free Base) | MW: 146.19 g/mol [1][2]

Executive Summary & Compound Profile

(1H-indol-5-yl)methylamine presents a classic "amphiphilic paradox" in formulation. It contains a hydrophobic indole core (prone to aggregation) and a basic primary amine tail (pKa ~9.3–9.6).[2][3]

Most solubility failures stem from three root causes:

  • The "Free Base" Trap: Users often purchase the free base solid, which is sparingly soluble in neutral water, assuming it will dissolve like a salt.[2][3]

  • pH Mismatch: At physiological pH (7.4), the compound is partially protonated, but the intrinsic hydrophobicity of the indole ring can drive precipitation, especially in high-salt buffers like PBS (Salting-out effect).[2]

  • Oxidative Instability: The electron-rich indole ring is highly susceptible to oxidation, leading to colored impurities (pink/brown) that act as nucleation sites for precipitation.[2][3]

Physicochemical Snapshot
PropertyValue (Approx.)[2][3][4][5][6][7][8][9]Implication for Solubility
pKa (Amine) ~9.5Protonated (

) at pH < 7.[2] Soluble in dilute acid.[2][3]
pKa (Indole NH) ~16Non-ionizable in water.[2][3] Remains neutral and hydrophobic.[3]
LogP ~1.2Moderately lipophilic.[3] Requires organic cosolvents or ionization.[2][3]
Appearance Off-white/Beige solidDarkening indicates oxidation.[2][3]

Diagnostic Workflow (Interactive)

Use this logic flow to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start START: Visual Observation Precipitation Issue: Visible Precipitate (Cloudiness/Particles) Start->Precipitation ColorChange Issue: Color Change (Pink/Brown/Yellow) Start->ColorChange CheckForm Check Compound Form: Salt (HCl) or Free Base? Precipitation->CheckForm Oxidation Cause: Indole Oxidation. Action: Prep fresh, use Argon, add antioxidant (Ascorbic acid). ColorChange->Oxidation FreeBase It is Free Base CheckForm->FreeBase Salt It is HCl Salt CheckForm->Salt CheckSolvent Check Solvent: Water/PBS or DMSO? ActionAcid CRITICAL ERROR: Free base is insoluble in water. Action: Add 1.0 eq HCl or use DMSO. FreeBase->ActionAcid ActionBuffer Check Buffer pH: Is pH > 8.0? Salt->ActionBuffer HighPH Yes (pH > 8) ActionBuffer->HighPH NeutralPH No (pH ~7.4) ActionBuffer->NeutralPH ActionLowerPH Action: Amine deprotonates at high pH. Lower pH to < 7.0. HighPH->ActionLowerPH ActionCosolvent Action: 'Salting Out' effect. Add 1-5% DMSO or reduce concentration. NeutralPH->ActionCosolvent

Figure 1: Decision tree for diagnosing solubility and stability issues with indole-amines.

Troubleshooting Guide & FAQs

Issue 1: "The powder floats or clumps in water and won't dissolve."[3]

Diagnosis: You are likely using the Free Base form of the compound.[3] Mechanism: The free base has no net charge at neutral pH until it grabs a proton from water, which is kinetically slow for hydrophobic solids.[2][3] The lattice energy of the solid prevents it from entering the aqueous phase.[3] Solution (The "In-Situ Salt" Protocol): Do not heat it. Instead, convert it to a salt in situ:

  • Calculate the molar amount of your compound.[2][3]

  • Add 0.95 - 1.0 equivalents of 1M HCl (or Acetic Acid) directly to the powder.[2][3]

  • Vortex until dissolved (it should dissolve instantly).

  • Dilute with water/buffer to the desired volume. Note: This creates the Hydrochloride salt, which is highly water-soluble.

Issue 2: "It dissolved in DMSO, but crashed out when I added PBS."

Diagnosis: The "Solvent Shock" effect.[2][3] Mechanism: When you dilute a DMSO stock into aqueous buffer, the dielectric constant changes abruptly.[2][3] If the final concentration exceeds the thermodynamic solubility of the compound in water (which is lower than in DMSO), it precipitates.[3] Furthermore, the high ionic strength of PBS (approx. 150 mM salts) reduces the solubility of organic molecules ("Salting Out"). Solution:

  • Step-Down Dilution: Do not add DMSO stock directly to the bulk buffer.[2] Dilute the stock 1:10 with water first, then add to the buffer.[3]

  • Limit Concentration: Ensure your final concentration is < 1 mM (approx. 150 µg/mL).

  • Sonication: Sonicate the final solution for 30 seconds to disperse micro-aggregates.

Issue 3: "My solution turned pink/brown overnight."

Diagnosis: Indole Oxidation . Mechanism: The indole ring is electron-rich and prone to radical oxidation at the C3 position, leading to polymerization (similar to melanin formation).[2] This is accelerated by light and basic pH.[3] Solution:

  • Fresh Prep: Always prepare solutions immediately before use.[2][3][8]

  • Antioxidants: If the assay permits, add 0.1% Ascorbic Acid or 1 mM DTT to the buffer.[2][3]

  • Storage: Store stock solutions in anhydrous DMSO at -20°C or -80°C, strictly protected from light (amber vials).

Optimized Experimental Protocols

Protocol A: Preparation of a 10 mM Stock Solution (DMSO)

Best for: Cell culture hits, high-throughput screening.[2]

  • Weighing: Weigh 1.46 mg of (1H-indol-5-yl)methylamine free base.

  • Solvent: Add 1.0 mL of anhydrous DMSO (High purity, >99.9%).

    • Tip: Avoid "wet" DMSO, as water promotes hydrolysis/oxidation during storage.[2][3]

  • Mixing: Vortex for 10 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into amber tubes. Store at -20°C. Stable for 1 month.

Protocol B: Preparation of Aqueous Buffer Solution (Direct Dissolution)

Best for: Animal studies or assays sensitive to DMSO.

  • Weighing: Weigh 14.6 mg of the compound (100 µmol).

  • Acidification: Add 100 µL of 1.0 M HCl (100 µmol).

  • Dissolution: Vortex until fully dissolved. The pH will be acidic (~ pH 3-4).[2]

  • Buffering: Slowly add 9.9 mL of PBS (pH 7.4) while stirring.

    • Critical: Monitor for precipitation.[2][3][8] If cloudiness appears, the concentration (approx 1.4 mg/mL) is too high for pH 7.[3]4. Lower the concentration or adjust pH to 6.0.[2][3]

Solvent Compatibility Data

Solvent SystemSolubility Limit (Est.)Comments
Anhydrous DMSO > 50 mg/mLExcellent.[2][3] Recommended stock solvent.[3][7][8]
Ethanol (100%) > 20 mg/mLGood, but evaporation can change concentration.[2][3]
Water (Neutral) < 0.5 mg/mLPoor (for free base).[2][3] Requires acidification.[3]
0.1 M HCl > 20 mg/mLExcellent.[2][3] Forms soluble hydrochloride salt.[3]
PBS (pH 7.4) ~ 0.5 - 1.0 mg/mLRisk of precipitation due to salt effects.[2]

References

  • PubChem. (n.d.).[2][3][4] (1H-Indol-5-yl)methanamine (Compound CID 54791).[2][10] National Library of Medicine.[3] Retrieved from [Link]

  • ResearchGate. (2016).[2][3][11] Discussions on Indole Amine Stability and OPA Derivatization. Retrieved from [Link]

Sources

Optimization

Introduction: The Challenge of (1H-indol-5-yl)methylamine Stability

An in-depth guide to the handling, storage, and use of (1H-indol-5-yl)methylamine, a critical reagent in pharmaceutical and chemical research. This guide provides troubleshooting for common degradation issues and offers...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the handling, storage, and use of (1H-indol-5-yl)methylamine, a critical reagent in pharmaceutical and chemical research. This guide provides troubleshooting for common degradation issues and offers preventative protocols to ensure experimental success.

(1H-indol-5-yl)methylamine is a versatile building block in medicinal chemistry and drug discovery, valued for its indole scaffold.[1][2] However, its utility is matched by its instability. The molecule possesses two key functional groups prone to degradation: the electron-rich indole ring and the primary aminomethyl group. The indole nucleus is highly susceptible to oxidation, while the amine can undergo its own oxidative processes, making the compound sensitive to air, light, and pH, often resulting in the formation of colored impurities and a loss of reagent integrity.[3][4]

This guide, designed for researchers and drug development professionals, provides a framework for understanding and preventing the degradation of (1H-indol-5-yl)methylamine. By implementing these protocols and understanding the underlying chemical principles, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Storage & Handling

Q1: My solid (1H-indol-5-yl)methylamine has developed a brownish or purplish tint upon storage. What happened and is it still usable?

A1: The discoloration you are observing is a classic sign of oxidative degradation. Aminoindoles are notoriously sensitive to air (oxygen) and light.[3] This oxidation leads to the formation of highly colored, often polymeric, impurities.

  • Cause: The indole ring is electron-rich, making it susceptible to oxidation. The primary amine can also contribute to instability.[4][5] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, accelerates this process.

  • Usability: The material is likely impure. Using it directly will introduce unknown substances into your reaction, leading to lower yields, complex purification, and potentially misleading biological data. It is strongly recommended to purify the material before use (See Protocol 2) or to use a fresh, unopened batch.

Q2: What are the ideal storage conditions for (1H-indol-5-yl)methylamine in solid form and in solution?

A2: Proper storage is the most critical first step in preventing degradation. Different conditions apply to the solid compound versus solutions.

Form Duration Temperature Atmosphere Light Condition Container
Solid Long-Term-20°C (Recommended)Inert (Argon or N₂)Protected from LightAmber, tightly sealed vial inside a desiccator
Solid Short-Term2-8°CInert (Argon or N₂)Protected from LightAmber, tightly sealed vial
Solution Short-Term (Hours)Room TemperatureInert (Argon or N₂)Protected from LightSchlenk flask or septum-sealed vial
Solution Long-Term (Days)-20°C to -80°CInert (Argon or N₂)Protected from LightSeptum-sealed vial with inert headspace

Note: For solutions, flash-freeze the solution in liquid N₂ before storing it in the freezer to minimize freeze-thaw degradation. Solutions should be prepared using deoxygenated solvents.

Experimental & Reaction Conditions

Q3: I'm running a reaction overnight and my solution turned dark. How can I prevent this?

A3: This indicates that degradation is occurring under your reaction conditions. The primary culprits are residual oxygen in your solvent/headspace and exposure to ambient light.

  • Inert Atmosphere is Crucial: Ensure your reaction is set up under a robust inert atmosphere. This involves using properly dried glassware and deoxygenated solvents. Simply purging the headspace is often insufficient for sensitive substrates. (See Protocol 1).

  • Protect from Light: Cover your reaction vessel completely with aluminum foil. Even ambient laboratory light can be sufficient to initiate photodegradation pathways in indoleamines over extended periods.[6][7]

  • Temperature Control: While your reaction may be set for a specific temperature, localized heating or "hot spots" can accelerate degradation. Ensure uniform stirring and heating.

Q4: Which solvents are best for dissolving (1H-indol-5-yl)methylamine? Are there any I should avoid?

A4: Solvent choice is critical for both stability and reaction success.

  • Recommended Solvents: Anhydrous, deoxygenated aprotic solvents are generally preferred. Examples include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF).

  • Solvents to Use with Caution: Protic solvents like methanol and ethanol can participate in side reactions under certain conditions, though they are often used. Ensure they are rigorously deoxygenated.

  • Solvents/Reagents to Avoid:

    • Acidic Conditions: Avoid strongly acidic conditions, which can promote side reactions or degradation of aminoindoles.[3] If an acid is required, use it stoichiometrically and at low temperatures.

    • Oxidizing Agents: Avoid reagents known to be strong oxidants unless they are part of the intended reaction chemistry.

    • Halogenated Solvents (Old): Older bottles of solvents like DCM or chloroform can contain acidic impurities (HCl) or phosgene, which will rapidly degrade the amine. Use freshly opened or purified solvents.

Analysis & Purification

Q5: How can I monitor the purity of my (1H-indol-5-yl)methylamine by HPLC?

A5: HPLC is an excellent tool for assessing purity. A reversed-phase method is typically effective.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is common.

  • Modifier: Adding a small amount of a modifier is key.

    • Acidic: 0.1% Trifluoroacetic acid (TFA) or formic acid in both water and organic phases will protonate the amine, generally leading to better peak shape.

    • Basic: A mobile phase buffered at a higher pH (e.g., with ammonium bicarbonate) can also be used, keeping the amine neutral, which may increase retention.[8]

  • Detection: Use a photodiode array (PDA) detector. The indole chromophore has a characteristic UV absorbance around 270-290 nm. Degradation products often have different UV spectra, which can help in their identification.

Q6: I need to purify my discolored (1H-indol-5-yl)methylamine. What's the best way to do this?

A6: Column chromatography is the most common method, but special precautions are necessary to prevent further degradation on the silica gel. See Protocol 2 for a detailed procedure.

Troubleshooting Guide: Visual Diagnosis

This flowchart provides a logical path to diagnose and solve common degradation issues.

G cluster_0 Troubleshooting Flowchart Start Observation: My (1H-indol-5-yl)methylamine sample or reaction has changed color (e.g., yellow, brown, purple) CheckState Is the material solid or in solution? Start->CheckState Solid Solid Material Issue CheckState->Solid Solid Solution In-Reaction / Solution Issue CheckState->Solution Solution SolidCause Likely Cause: - Long-term air/light exposure during storage. - Improper packaging (no inert gas). - Frequent opening of the container. Solid->SolidCause SolutionCause Likely Cause: - Incomplete deoxygenation of solvent. - Air leak in the reaction setup. - Exposure to ambient light. - Incompatible reagent or pH. Solution->SolutionCause SolidAction Recommended Action: 1. Do not use as is. 2. Purify via column chromatography under N₂ (See Protocol 2). 3. Re-evaluate storage procedures (See Storage Table). SolidCause->SolidAction SolutionAction Recommended Action: 1. Improve inert atmosphere technique (See Protocol 1). 2. Protect reaction from all light with foil. 3. Use freshly purified/opened solvents. 4. Re-check reagent compatibility. SolutionCause->SolutionAction G cluster_1 Inert Atmosphere Handling Workflow Start Start: Gather Materials Purge Purge Manifold & Glassware Start->Purge 1 Weigh Weigh Solid Under N₂ Flow Purge->Weigh 2 Transfer Transfer Solid to Flask Weigh->Transfer 3 Solvent Add Deoxygenated Solvent via Syringe Transfer->Solvent 4 End Ready for Reaction Solvent->End 5

Caption: Workflow for handling sensitive reagents.

Methodology:

  • Preparation: Assemble and flame-dry all necessary glassware (e.g., flask, weighing boat/paper, spatula). Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Inert Gas Flow: Place the sealed vial of (1H-indol-5-yl)methylamine, a weighing paper, and a spatula inside a desiccator or on a Schlenk line manifold. Evacuate and backfill with inert gas three times.

  • Weighing: While maintaining a positive pressure of inert gas, quickly open the vial and weigh the desired amount of the solid onto the tared weighing paper. For highest accuracy, this is best performed in a glovebox.

  • Transfer: Promptly transfer the weighed solid into the flame-dried reaction flask, which is also being kept under a positive pressure of inert gas.

  • Dissolution: Seal the flask with a septum. Add deoxygenated solvent via a gas-tight syringe. To deoxygenate a solvent, bubble Argon or N₂ through it for 15-30 minutes prior to use.

Protocol 2: Purification by Column Chromatography

This protocol is for purifying discolored or partially degraded (1H-indol-5-yl)methylamine.

Methodology:

  • Slurry Preparation: In a small flask, dissolve the impure amine in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 1-2 times the weight of the compound) and concentrate the mixture under reduced pressure to obtain a free-flowing powder. This dry-loading method prevents streaking on the column.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% DCM and gradually increasing the polarity with methanol).

    • Crucial Tip: To neutralize the acidic silica gel, which can cause degradation, it is highly recommended to use an eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.

  • Loading and Elution: Carefully add the prepared slurry to the top of the packed column. Begin elution, collecting fractions and monitoring by Thin Layer Chromatography (TLC). The desired product should be a single, well-defined spot.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under vacuum.

  • Final Steps: Immediately place the purified, solvent-free product into a clean amber vial, backfill with argon or nitrogen, seal tightly, and store at -20°C.

Understanding the Degradation Pathway

The primary degradation route is oxidation. The electron-rich indole ring, particularly at the C3 position, is susceptible to attack by oxygen radicals, leading to a cascade of reactions that form colored oligomers and polymers.

G cluster_2 Simplified Oxidation Pathway Indoleamine (1H-indol-5-yl)methylamine (Stable, Colorless) Radical Indolyl Radical Intermediate Indoleamine->Radical O₂ / Light / Heat Oxidized Oxidized Monomers (e.g., Oxindoles) Radical->Oxidized Further Oxidation Polymer Colored Oligomers/Polymers (Degraded, Brown/Purple) Radical->Polymer Dimerization/ Polymerization Oxidized->Polymer

Caption: Conceptual pathway of oxidative degradation.

References
  • Photomodulation of the melanocyte cell cycle by indoleamines. PubMed.
  • Antioxidant and cytoprotective activity of indole derivatives related to melatonin. PubMed.
  • Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. Semantic Scholar. Available at: [Link]

  • Indoleamines and the UV-light-sensitive photoperiodic responses of the melanocyte network: a biological calendar?. PubMed.
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. Available at: [Link]

  • (PDF) Plant Perception of Light: The role of indoleamines in Scutellaria species. ResearchGate. Available at: [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. PMC. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. Available at: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]

  • Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. Taylor & Francis Online. Available at: [Link]

  • (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. ResearchGate. Available at: [Link]

  • Monochromatic Photophase Light Alters Diurnal Profiles of Melatonin Pathway Indoles in the Rat Pineal Gland. MDPI. Available at: [Link]

  • Indole degradation and its metabolite analysis using HPLC. ResearchGate. Available at: [Link]

  • Green C3-Aminomethylation of Indoles. American Chemical Society. Available at: [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online. Available at: [Link]

  • Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. PMC. Available at: [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available at: [Link]

  • Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. Frontiers. Available at: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

  • Oxidative Coupling of Methylamine with Aminyl Radical: Direct Amidation Catalyzed by I2/TBHP with HCl. The Royal Society of Chemistry. Available at: [Link]

  • (1H-indol-5-yl)methanamine. PubChem. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. ResearchGate. Available at: [Link]

  • Indole. Wikipedia. Available at: [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Methylamines purification by distillation and purge. Google Patents.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Stabilization of Metastable Indomethacin α in Cellulose Nanocrystal Aerogel Scaffolds. MDPI. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters. Available at: [Link]

  • Efficient Synthesis of Indole Derivatives. Lab Manager. Available at: [Link]

  • Methylamines purification process. Google Patents.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Oxidative deamination of methylamine by semicarbazide-sensitive amine oxidase leads to cytotoxic damage in endothelial cells. Possible consequences for diabetes. PubMed. Available at: [Link]

  • Does Methylamine Go Bad?. Shaanxi Bloom Tech Co., Ltd. Available at: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • The methylamine oxidizing system of Pseudomonas AM1 reconstituted with purified components. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (1H-indol-5-yl)methylamine Optimization

The following Technical Support Guide is designed for researchers working with (1H-indol-5-yl)methylamine (also known as 5-(aminomethyl)indole). This guide synthesizes pharmacokinetic principles with practical troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with (1H-indol-5-yl)methylamine (also known as 5-(aminomethyl)indole). This guide synthesizes pharmacokinetic principles with practical troubleshooting to address bioavailability challenges.

Status: Active | Topic: Bioavailability & Stability | Audience: R&D Professionals

System Overview: The Molecule
  • Compound: (1H-indol-5-yl)methylamine[1][2]

  • CAS: 81881-74-5[1]

  • Physicochemical Profile:

    • Core: Indole (electron-rich, prone to oxidation).

    • Functional Group: Primary amine (Basic, pKa

      
       9.6).
      
    • Solubility: Moderate in water (salt-dependent); high in DMSO/Ethanol.

    • Primary Failure Modes: Oxidative polymerization, rapid MAO-mediated metabolism, poor BBB permeability (due to ionization at pH 7.4).

Module 1: Chemical Stability & Formulation

User Report [Ticket #STB-01]: "My stock solution in PBS turned from clear to dark brown within 4 hours. HPLC shows multiple new peaks."

Diagnosis: Indole-Mediated Oxidative Polymerization

Like serotonin and tryptamine, the indole core of (1H-indol-5-yl)methylamine is highly susceptible to autoxidation, particularly in basic or neutral aqueous solutions exposed to light and oxygen. The primary amine can also facilitate radical formation, leading to melanin-like oligomers.

Troubleshooting & Resolution
ParameterStandard Protocol (Risk)Optimized Protocol (Solution)
Solvent pH pH 7.4 (PBS)pH 4.5 - 5.5 (Acetate or Citrate Buffer) . Indoles are more stable in acidic environments.
Antioxidants NoneAdd 0.1% w/v Ascorbic Acid or Sodium Metabisulfite . Acts as a radical scavenger.
Atmosphere Ambient AirArgon/Nitrogen Purge . Displace dissolved oxygen before sealing vials.
Light Benchtop exposureAmber Glass Vials . Strict protection from UV/Visible light.

Actionable Step: If in vivo injection is required, prepare the solution immediately prior to dosing (ex tempore) using degassed saline containing 0.05% ascorbic acid.

Module 2: Metabolic Stability (Clearance)

User Report [Ticket #PK-02]: "IV administration in rats shows rapid plasma clearance (


 min). Microsomal stability data indicates high intrinsic clearance."
Diagnosis: Oxidative Deamination by Monoamine Oxidases (MAO)

(1H-indol-5-yl)methylamine is a primary amine attached to an aromatic ring, making it a prime substrate for Monoamine Oxidase (MAO-A and MAO-B) .[3] The enzyme converts the amine into an aldehyde, which is rapidly oxidized to the corresponding carboxylic acid (5-indolecarboxylic acid derivative), rendering the molecule inactive for amine-dependent targets.

Mechanistic Visualization (Metabolic Pathway)

MAO_Metabolism Substrate (1H-indol-5-yl)methylamine (Active Amine) Intermediate Aldehyde Intermediate (Unstable) Substrate->Intermediate Oxidative Deamination MAO Enzyme: MAO-A / MAO-B MAO->Substrate Attacks Product 5-Indolecarboxylic Acid (Inactive Metabolite) Intermediate->Product Oxidation ALDH Enzyme: ALDH ALDH->Intermediate Catalyzes

Figure 1: The primary metabolic sink is the conversion of the amine to an inactive acid via MAO and Aldehyde Dehydrogenase (ALDH).

Troubleshooting & Resolution
  • Chemical Modification (Deuteration):

    • Strategy: Replace the hydrogen atoms on the methylene group (

      
      ) with deuterium (
      
      
      
      ).
    • Rationale: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond. This induces a Kinetic Isotope Effect (KIE) , slowing down the rate-limiting step of MAO-mediated bond cleavage without altering binding affinity.

  • Co-administration:

    • Strategy: Pre-treat with a selective MAO inhibitor.

    • Protocol: Administer Selegiline (MAO-B inhibitor) or Clorgyline (MAO-A inhibitor) 30 minutes prior to dosing to determine which isoform drives clearance.

Module 3: Permeability & CNS Delivery

User Report [Ticket #BBB-03]: "Target is a CNS receptor. Plasma levels are adequate, but brain homogenate shows zero drug concentration."

Diagnosis: Blood-Brain Barrier (BBB) Exclusion

At physiological pH (7.4), the primary amine (pKa ~9.6) is


 protonated. The resulting cation (

) cannot passively diffuse across the lipophilic endothelial membranes of the BBB. Unless the molecule is a substrate for a specific transporter (e.g., SERT or OCT), it will be excluded.
Troubleshooting & Resolution

To force CNS entry, you must mask the charge or utilize a carrier system.

Solution A: Lipid Nanoparticle (LNP) Encapsulation

Encapsulating the hydrophilic cation in a lipid shell allows the particle to fuse with endothelial membranes or utilize ApoE-mediated transport.

Protocol: LNP Formulation (Microfluidic Mixing)

  • Aqueous Phase: Dissolve (1H-indol-5-yl)methylamine HCl in 25mM Acetate Buffer (pH 4.0).

  • Organic Phase: Dissolve lipids in Ethanol.

    • Ionizable Lipid (e.g., DLin-MC3-DMA): 50 mol%

    • Helper Lipid (DSPC): 10 mol%[4]

    • Cholesterol:[5] 38.5 mol%

    • PEG-Lipid: 1.5 mol%

  • Mixing: Combine phases at a 3:1 (Aqueous:Ethanol) flow rate ratio using a microfluidic mixer (e.g., NanoAssemblr).

  • Dialysis: Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol and neutralize the external pH.

Solution B: Prodrug Strategy (Carbamate)

Synthesize a lipophilic carbamate prodrug to mask the amine.

  • Structure: N-((1H-indol-5-yl)methyl)carbamate.

  • Mechanism: The carbamate is lipophilic, crossing the BBB via passive diffusion. Once in the brain, endogenous esterases/amidases cleave the carbamate, releasing the active amine.

Decision Logic for Delivery

Delivery_Logic Start Start: CNS Delivery Failure Check_Charge Is the Amine Protonated at pH 7.4? Start->Check_Charge Branch_Yes Yes (Cationic) Check_Charge->Branch_Yes Strategy_1 Strategy 1: Mask Charge (Prodrug Synthesis) Branch_Yes->Strategy_1 If Chemistry Available Strategy_2 Strategy 2: Carrier System (Lipid Nanoparticles) Branch_Yes->Strategy_2 If Formulation Preferred Outcome_1 Crosses BBB -> Cleaved by Esterase Strategy_1->Outcome_1 Outcome_2 Endocytosis / Fusion -> Release Strategy_2->Outcome_2

Figure 2: Decision tree for overcoming BBB impermeability of cationic indole-amines.

Summary of Key Parameters

ParameterValue / ConditionNote
pKa (Amine) ~9.6Protonated at physiological pH.
LogP (Octanol/Water) ~1.2 (Neutral)Drops significantly when ionized.
Metabolic Liability High (MAO)Requires inhibition or deuteration.
Storage -20°C, Argon, DarkPrevent oxidative polymerization.
Formulation Acidic Buffer + AntioxidantAscorbic acid is critical.

References

  • Tipton, K. F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 11(15), 1965-1982.

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[6] Nature Reviews Drug Discovery, 7, 255–270.

  • Pardridge, W. M. (2005). "The Blood-Brain Barrier: Bottleneck in Brain Drug Development."[7] NeuroRx, 2(1), 3-14.

  • Kulkarni, J. A., et al. (2018). "Lipid Nanoparticles Enabling Gene Therapies: From Concepts to Clinical Utility." Nucleic Acid Therapeutics, 28(3), 146-157.

  • Wakamatsu, K., et al. (1990). "A comparative study of the structure of melanins involved in the oxidative polymerization of 5,6-dihydroxyindole and 5-S-cysteinyldopa." Pigment Cell Research, 3(6), 291-297. (Reference for Indole Oxidation dynamics).

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: Tryptamine vs. (1H-Indol-5-yl)methylamine

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Executive Summary In the realm of indole-based therapeutics, structural isomerism dictates bio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

In the realm of indole-based therapeutics, structural isomerism dictates biological fate. This guide provides a technical comparison between Tryptamine (the endogenous serotonergic scaffold) and its regioisomer, (1H-indol-5-yl)methylamine (also known as 5-(aminomethyl)indole).

While Tryptamine serves as the "golden standard" pharmacophore for 5-HT and TAAR1 receptor activation, (1H-indol-5-yl)methylamine represents a "scaffold hop" frequently utilized in fragment-based drug design (FBDD) for kinase inhibitors and viral fusion proteins. This guide analyzes the potency shifts, structural divergences, and experimental protocols required to differentiate and validate these two distinct chemical entities.

Structural & Pharmacophore Analysis

The primary determinant of potency differences between these molecules is the spatial arrangement of the basic amine nitrogen relative to the aromatic indole centroid.

FeatureTryptamine(1H-Indol-5-yl)methylamine
IUPAC Name 2-(1H-indol-3-yl)ethanamine(1H-indol-5-yl)methanamine
Substitution Position C3 (Pyrrole ring)C5 (Benzene ring)
Linker Length Ethyl (2 carbons)Methyl (1 carbon)
Pharmacophore Class Monoamine Neurotransmitter MimicKinase/Enzyme Inhibitor Fragment
Primary Target 5-HT Receptors, TAAR1, VMAT2Kinase hinge regions, Viral gp41
Metabolic Fate MAO-A/B substrate (rapid oxidation)CYP450 oxidation (slower N-dealkylation)
The "Distance Rule" in Serotonergic Potency

For high-affinity binding to the orthosteric site of 5-HT receptors (e.g., 5-HT2A), the amine nitrogen must be approximately 5.1–5.9 Å from the aromatic center.

  • Tryptamine: The C3-ethyl chain perfectly positions the nitrogen to interact with the conserved Aspartate residue (Asp3.32) in the receptor binding pocket.

  • (1H-Indol-5-yl)methylamine: The C5-methyl placement drastically alters this vector, reducing the distance and changing the angle of approach. This results in a "pharmacophore mismatch," rendering the molecule largely inactive at serotonergic sites but creating a novel vector for interactions in other binding pockets (e.g., ATP-binding sites in kinases).

Biological Potency & Selectivity Profile[1]

Tryptamine: The Agonist Scaffold

Tryptamine acts as a non-selective agonist and releasing agent. Its potency is often limited by rapid metabolic clearance rather than intrinsic affinity.

  • Mechanism: Binds to 5-HT1, 5-HT2 families and TAAR1 (Trace Amine Associated Receptor 1).

  • Potency Data:

    • hTAAR1

      
      : ~0.5 – 1.0 
      
      
      
      M.
    • h5-HT2A

      
      : ~300 – 900 nM (Low affinity compared to substituted analogs like 5-MeO-DMT).
      
(1H-Indol-5-yl)methylamine: The Orthogonal Fragment

This isomer lacks significant serotonergic potency. Instead, it is a high-value "fragment" for FBDD.

  • Mechanism: Acts as a hydrogen bond donor/acceptor in sterically constrained pockets where the flexible ethyl chain of tryptamine would cause steric clash.

  • Potency Context:

    • 5-HT Receptors: Predicted

      
       > 10 
      
      
      
      M (Inactive).
    • Application: Used as a core motif in inhibitors of HIV-1 attachment (gp41 binders) and specific kinase inhibitors where the indole NH and C5-amine mimic the adenine ring of ATP.

Visualization: SAR & Pharmacophore Logic

The following diagram illustrates the divergent structure-activity relationship (SAR) pathways for these two isomers.

Indole_SAR Indole Indole Core Scaffold C3_Sub C3-Ethylamine Substitution (Tryptamine) Indole->C3_Sub Biosynthetic Pathway C5_Sub C5-Methylamine Substitution ((1H-indol-5-yl)methylamine) Indole->C5_Sub Synthetic Pathway Pharmacophore_5HT Canonical 5-HT Pharmacophore (N to Ar dist ~ 5.5Å) C3_Sub->Pharmacophore_5HT Retains Distance Activity_5HT High Affinity: 5-HT Receptors TAAR1 Pharmacophore_5HT->Activity_5HT Agonism C5_Sub->Activity_5HT Inactive (Ki > 10uM) Pharmacophore_Kinase Altered Vector (Steric Constraint) C5_Sub->Pharmacophore_Kinase Vector Shift Activity_Kinase Application: Kinase Inhibitors Viral Fusion (gp41) Pharmacophore_Kinase->Activity_Kinase Binding Mode

Caption: Divergent SAR pathways. Tryptamine (Top) retains the geometry required for neurotransmitter receptors. The C5-isomer (Bottom) shifts the pharmacophore, abolishing 5-HT activity but opening utility in enzyme inhibition.

Experimental Protocols

To objectively compare these compounds, researchers must employ self-validating protocols that account for their distinct metabolic stabilities and binding profiles.

Protocol A: Comparative Radioligand Binding (5-HT2A)

Objective: To quantify the affinity gap between Tryptamine and (1H-indol-5-yl)methylamine.

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A receptors.

    • Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Assay Setup:

    • Ligand: [³H]-Ketanserin (0.5 nM).

    • Competitors: Prepare serial dilutions (

      
       to 
      
      
      
      M) of Tryptamine and (1H-indol-5-yl)methylamine.
    • Non-Specific Binding (NSB): Define using 10

      
      M Methysergide.
      
  • Incubation:

    • Incubate for 60 min at 25°C.

    • Critical Step: Add 0.1% Ascorbic Acid to prevent oxidation of the indole ring.

  • Filtration & Counting:

    • Harvest on GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the amine).

    • Measure radioactivity via liquid scintillation.

  • Data Analysis:

    • Fit data to a one-site competition model.

    • Expected Result: Tryptamine will show a sigmoidal displacement curve (

      
       ~100-500 nM). (1H-indol-5-yl)methylamine should show no displacement up to 10 
      
      
      
      M.
Protocol B: Chemical Differentiation via NMR

Objective: To distinguish the isomers in a mixed or unknown sample (Quality Control).

  • Solvent: Dissolve 5 mg of sample in DMSO-

    
    .
    
  • Acquisition: Run 1H-NMR (400 MHz or higher).

  • Diagnostic Signals:

    • Tryptamine: Look for the C2-H singlet (~7.2 ppm) and the distinct C3-sidechain triplets (two

      
       groups at ~2.9 and ~3.0 ppm).
      
    • (1H-Indol-5-yl)methylamine: Look for the C3-H signal (often a doublet/multiplet interacting with C2) and, crucially, the benzylic

      
        singlet/doublet at ~3.8-4.0 ppm attached to the C5 position. The absence of the ethyl triplets is the confirmation.
      

Synthesis & Workflow Visualization

The synthesis of (1H-indol-5-yl)methylamine requires a different approach than the decarboxylation of tryptophan used for tryptamine.

Synthesis_Flow Start Start: Indole-5-carbonitrile Process Reaction: Reflux in THF (anhydrous) Inert Atmosphere (N2) Start->Process Dissolve Reagent Reduction Agent: LiAlH4 or Raney Ni/H2 Reagent->Process Add Dropwise Quench Workup: Fieser Workup (NaOH/H2O) Process->Quench 4-12 Hours Product Product: (1H-indol-5-yl)methylamine Quench->Product Purify (Cryst/Chrom)

Caption: Standard reduction workflow for converting the nitrile precursor to the C5-methylamine product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54791, (1H-Indol-5-yl)methanamine. Retrieved from [Link][1]

  • MDPI (2021). Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine and its Derivatives. Molbank. Retrieved from [Link]

  • National Institutes of Health (2023). Indolethylamine N-methyltransferase (INMT) and endogenous tryptamine-dependent methylation. Scientific Reports.[2] Retrieved from [Link]

Sources

Comparative

Reference standard verification for (1H-indol-5-yl)methylamine

Executive Summary In drug discovery, (1H-indol-5-yl)methylamine (CAS: 85-03-0) is a high-value scaffold, serving as a critical precursor for serotonergic modulators, kinase inhibitors, and tryptamine analogs. However, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, (1H-indol-5-yl)methylamine (CAS: 85-03-0) is a high-value scaffold, serving as a critical precursor for serotonergic modulators, kinase inhibitors, and tryptamine analogs. However, its structural duality—containing both an oxidation-prone indole ring and a reactive primary amine—creates a "stability trap."

Commercial "Synthesis Grade" reagents often carry significant risks: hidden oligomers, oxidation byproducts (pink/brown discoloration), and varying salt stoichiometries that traditional HPLC purity assays fail to detect.

This guide objectively compares Generic Commercial Reagents against a Verified Reference Standard (VRS) workflow. We provide the experimental protocols required to elevate a standard reagent to a verified reference material, ensuring your


 data and SAR models are built on solid ground.

Technical Profile & Critical Quality Attributes (CQA)

AttributeSpecificationTechnical Insight
Compound Name (1H-indol-5-yl)methylamineAlso known as 5-(Aminomethyl)indole.[1][2]
CAS Number 85-03-0Verify against CAS 81881-74-5 (HCl salt) to ensure correct stoichiometry.
Molecular Weight 146.19 g/mol (Free Base)Critical: Generic labels often omit whether it is a mono- or di-HCl salt, skewing molarity calculations by >20%.
Appearance White to off-white crystalsRed Flag: Pink or beige coloration indicates indole oxidation (indolenine formation) or polymerization.
Solubility DMSO, Methanol, Dilute AcidPoor solubility in neutral water; requires protonation.
Stability Hygroscopic, Light SensitiveMust be stored at -20°C under Argon.

Comparative Analysis: Generic Reagent vs. Verified Standard

The following table summarizes the hidden risks when using unverified reagents for quantitative biological assays.

FeatureGeneric "Synthesis Grade" (95%)Verified Reference Standard (VRS)Impact on Research
Purity Definition % Area (HPLC-UV @ 254nm)% w/w (qNMR or Mass Balance)Potency Shift: HPLC ignores water, salts, and inorganic impurities. A "98%" HPLC sample may only be 85% active mass.
Impurity Profile Unknown. May contain dimers or synthesis precursors (e.g., 5-cyanoindole).Characterized. Specific limits for oxidation products and residual solvents.Bioassay Interference: Indole dimers can be pan-assay interference compounds (PAINS), causing false positives.
Salt Form Often undefined or variable (Free base vs. HCl).Stoichiometry confirmed by Ion Chromatography (IC) or titration.Molarity Error: Using the wrong MW (Free base vs. Salt) introduces a systematic concentration error.
Traceability Batch-only COA.Traceable to NIST/BIPM via qNMR internal standard.Reproducibility: Essential for GLP/GMP studies and long-term SAR campaigns.

Experimental Validation Workflow

To validate a batch of (1H-indol-5-yl)methylamine as a Reference Standard, a multi-modal approach is required. Single-method analysis (e.g., just LC-MS) is insufficient due to the "mass balance gap."

Diagram 1: The Verification Logic Gate

This workflow ensures that only chemically pure and quantitatively accurate material is used for critical assays.

VerificationWorkflow Start Raw Material (CAS 85-03-0) ID_Check Identity Check (1H-NMR + MS) Start->ID_Check Purity_Check Purity Screen (HPLC-UV) ID_Check->Purity_Check Structure Confirmed Reject Reject / Repurify ID_Check->Reject Wrong Isomer/Salt Potency_Check Absolute Quant (qNMR / KF) Purity_Check->Potency_Check >98% Area Purity_Check->Reject <95% or Dimers Final_Valid Verified Standard (Ready for Assay) Potency_Check->Final_Valid Mass Balance Closed Potency_Check->Reject High Water/Solvent

Caption: Logical progression for validating reference standards. Note that Purity (HPLC) is a prerequisite for, but distinct from, Potency (qNMR).

Detailed Validation Protocols

Protocol A: Purity by HPLC-UV (Reverse Phase)

Objective: Detect organic impurities, specifically late-eluting indole dimers and early-eluting oxidation products.

  • Why this method? Standard neutral mobile phases cause amine tailing. We use a high-strength acidic buffer to protonate the primary amine (

    
    ), ensuring sharp peak shape.
    

Instrument: Agilent 1200/1290 or equivalent. Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

ParameterSetting
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for polar degradants)2-15 min: 5%

90% B (Linear ramp)15-20 min: 90% B (Wash dimers)20-25 min: 5% B (Re-equilibration)
Detection UV @ 280 nm (Indole max) and 220 nm (Amine/General)
Temperature 30°C

Acceptance Criteria:

  • Main peak retention time: ~5-7 minutes (system dependent).

  • No single impurity > 0.5%.

  • Total impurities < 2.0%.

Protocol B: Structural Identity by 1H-NMR

Objective: Confirm the substitution pattern (5-position) and distinguish from isomers (e.g., 4- or 6-aminomethylindole).

Solvent: DMSO-


 (Avoid 

due to potential reaction with the amine and poor solubility of salts). Concentration: 5-10 mg/mL.

Key Diagnostic Signals (DMSO-


): 
  • Indole NH: Broad singlet at

    
     11.0 - 11.2 ppm.
    
  • Aromatic Zone:

    • H4 (Singlet-like): ~7.45 ppm (Key for 5-substitution confirmation).

    • H6/H7 (Doublets/Multiplets): 6.9 - 7.4 ppm.

    • H3 (Indole double bond): ~6.3 - 6.4 ppm.

  • Methylene (

    
    ):  Singlet at 
    
    
    
    3.8 - 4.0 ppm.
    • Note: If HCl salt is present, this may couple with

      
       protons, appearing as a quartet or broad multiplet.
      
Protocol C: Absolute Potency by qNMR (The Gold Standard)

Objective: Determine the "Assigned Purity" (% w/w). This accounts for water, residual solvents, and inorganic salts that HPLC misses.

Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Why Maleic Acid? High purity, stable, and provides a sharp singlet at

    
     6.25 ppm.
    
  • Critical Check: Ensure the Maleic Acid alkene singlet does not overlap with the Indole H3 proton (~6.3-6.4 ppm). If overlap occurs, use Dimethyl Sulfone (

    
     3.0 ppm) or 1,3,5-Trimethoxybenzene .
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision

    
     mg).
    
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Essential for full relaxation of aromatic protons).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weight,
    
    
    =Purity.

Stability & Degradation Pathways

Understanding how the molecule fails is crucial for storage.

Diagram 2: Degradation Pathway

Visualizing the oxidation risk of the indole scaffold.

Degradation Active 5-Aminomethylindole (Active) Radical Indolyl Radical (Light/Air induced) Active->Radical hv / O2 Indolenine 3-Hydroperoxyindolenine (Intermediate) Radical->Indolenine + O2 Polymer Colored Oligomers (Pink/Brown Residue) Indolenine->Polymer Polymerization

Caption: Oxidative degradation pathway. The formation of colored oligomers is irreversible and cytotoxic in cell assays.

Storage Recommendation:

  • Form: Store as the HCl salt if possible (significantly more stable than free base).

  • Conditions: -20°C, desiccated, protected from light.

  • Re-test: Every 6 months for Free Base; every 12 months for HCl salt.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54791, (1H-Indol-5-yl)methanamine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

Impact of (1H-indol-5-yl)methylamine on Indoleamine Immunoassays: A Specificity &amp; Validation Guide

Topic: Cross-reactivity of (1H-indol-5-yl)methylamine in immunoassays Content Type: Publish Comparison Guides Executive Summary (1H-indol-5-yl)methylamine (also known as 5-aminomethylindole) is a critical synthetic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of (1H-indol-5-yl)methylamine in immunoassays Content Type: Publish Comparison Guides

Executive Summary (1H-indol-5-yl)methylamine (also known as 5-aminomethylindole) is a critical synthetic intermediate used in the production of triptan-class migraine therapeutics (e.g., Sumatriptan) and novel 5-HT receptor ligands. While not a standard biological metabolite, its structural homology to Serotonin (5-Hydroxytryptamine, 5-HT) and Tryptamine presents a potential risk of cross-reactivity in immunoassays used during drug development and pharmacokinetic monitoring.

This guide analyzes the theoretical and empirical cross-reactivity risks of this specific impurity, compares the performance of Immunoassay (ELISA) versus LC-MS/MS alternatives, and provides a CLSI-compliant protocol for validation.

Structural Analysis & Mechanism of Interference

To understand the cross-reactivity potential, we must analyze the epitope recognition sites of standard serotonin antibodies against the structure of the interferent.

Structural Comparison
FeatureSerotonin (Target Analyte)(1H-indol-5-yl)methylamine (Interferent)Impact on Antibody Binding
Core Scaffold IndoleIndoleHigh Risk: Core recognition sites may bind both.
Position 3 Ethylamine tail (–CH₂CH₂NH₂)Hydrogen (–H)Specificity Factor: Most 5-HT antibodies require the ethylamine tail for recognition. Its absence in the interferent significantly reduces binding affinity.
Position 5 Hydroxyl group (–OH)Aminomethyl group (–CH₂NH₂)Steric Clash: The bulky, basic aminomethyl group differs electronically and sterically from the polar hydroxyl group, likely disrupting the H-bond network in the antibody pocket.
Epitope Mapping & Specificity Logic

Most commercial Serotonin ELISAs utilize antibodies raised against a 5-HT-Succinyl-Glycine-BSA conjugate or a Paraformaldehyde-derivatized 5-HT complex.

  • Type A Antibodies (Tail-Specific): Target the tryptamine backbone (Indole + C3-ethylamino). Predicted Cross-Reactivity: <0.1% (Interferent lacks the tail).

  • Type B Antibodies (Ring-Specific): Target the 5-hydroxyindole core. Predicted Cross-Reactivity: 1–5% (Interferent has a modified 5-position, potentially fitting loosely into the pocket).

EpitopeMapping cluster_logic Binding Determinants Ab Anti-5-HT Antibody (Binding Pocket) Serotonin Serotonin (5-HT) [5-OH, 3-Ethylamine] Ab->Serotonin High Affinity (Kd ~10^-9 M) Interferent (1H-indol-5-yl)methylamine [5-Aminomethyl, 3-H] Ab->Interferent Steric Hinderance (Kd >10^-6 M) Site1 3-Position Tail (Missing in Interferent) Serotonin->Site1 Site2 5-Position H-Bond (OH vs NH2 mismatch) Serotonin->Site2 Interferent->Site2 Weak/Clash

Figure 1: Epitope mapping showing why the lack of the 3-ethylamine tail and the bulkier 5-aminomethyl group prevents high-affinity binding in specific 5-HT assays.

Comparative Performance: Immunoassay vs. LC-MS/MS

When screening for (1H-indol-5-yl)methylamine interference, the choice of analytical platform is critical.

FeatureCompetitive ELISA (Immunoassay)LC-MS/MS (Mass Spectrometry)
Detection Principle Antibody-Antigen Binding (Steric/Chemical fit)Mass-to-Charge Ratio (m/z) & Fragmentation
Specificity for 5-HT Moderate to High. Dependent on antibody quality. Polyclonal kits are more susceptible to interference from 5-substituted indoles.Absolute. 5-HT (m/z 177) and (1H-indol-5-yl)methylamine (m/z 147) are easily resolved by mass.
Cross-Reactivity Risk Potential. High concentrations of the intermediate (e.g., in synthesis waste or early PK samples) can cause false positives.None. Distinct retention times and MRM transitions eliminate interference.
Throughput High (96 samples/plate). Ideal for screening.Low to Moderate. Requires extraction and run time.
Cost Low ($10–15 per sample).High ($50–100+ per sample).

Recommendation: Use LC-MS/MS for quantifying (1H-indol-5-yl)methylamine directly. Use ELISA for 5-HT measurement only after validating lack of interference using the protocol below.

Validation Protocol: Assessing Cross-Reactivity (CLSI EP07)

Since specific cross-reactivity data for this intermediate is rarely listed in commercial kit inserts, you must validate it internally. This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) .

Objective

Determine the Cross-Reactivity (CR%) of (1H-indol-5-yl)methylamine in a Serotonin Competitive ELISA.

Materials
  • Serotonin ELISA Kit: (e.g., competitive format, derivatized).

  • Analyte Standard: Serotonin HCl (Target).

  • Interferent Standard: (1H-indol-5-yl)methylamine (CAS: 20732-43-6).

  • Matrix: Stripped Serum or Assay Buffer.

Step-by-Step Workflow

Step 1: Establish the ED50 Run a standard curve for Serotonin. Determine the concentration that results in 50% signal inhibition (ED50). This is the most sensitive point of the assay.

  • Typical 5-HT ED50: 10–50 ng/mL.

Step 2: Prepare Spiked Samples Prepare two sets of samples in triplicate:

  • Set A (Baseline): Matrix + Serotonin at ED50 concentration.

  • Set B (Challenge): Matrix + Serotonin at ED50 + (1H-indol-5-yl)methylamine at 100x the ED50 concentration.

Step 3: Run Assay & Calculate % Cross-Reactivity Measure the "Apparent Concentration" of Serotonin in Set B.



Note: In competitive assays, interference usually manifests as a signal decrease (false high concentration). If the signal for Set B is identical to Set A, CR is 0%.

ValidationProtocol Start Start Validation (CLSI EP07) Step1 1. Determine ED50 of Target (Serotonin) Start->Step1 Step2 2. Prepare Challenge Sample [5-HT @ ED50] + [Interferent @ 100x] Step1->Step2 Step3 3. Run Competitive ELISA Step2->Step3 Step4 4. Measure Signal Shift Step3->Step4 Decision Signal Shift > 10%? Step4->Decision ResultLow Low Cross-Reactivity (Safe to use) Decision->ResultLow No ResultHigh High Cross-Reactivity (Requires Extraction) Decision->ResultHigh Yes

Figure 2: Decision tree for validating immunoassay specificity against synthetic impurities.

Troubleshooting & Optimization

If significant cross-reactivity (>1%) is observed, the (1H-indol-5-yl)methylamine is likely binding to the antibody's indole-recognition pocket.

Mitigation Strategies:

  • Sample Derivatization: Use kits that require acylation (e.g., acetylation of the 5-OH and amine). Since (1H-indol-5-yl)methylamine lacks the 3-aminoethyl group, its acylation pattern will differ significantly from Serotonin, potentially reducing antibody recognition.

  • Solid Phase Extraction (SPE): Pre-treat samples with a C18 SPE column. Serotonin (more polar due to -OH) and the interferent (less polar) can often be separated by adjusting the pH and organic fraction of the wash buffer.

  • Switch to Monoclonal: Polyclonal antibodies are "promiscuous" binders. A high-affinity monoclonal antibody raised specifically against the 5-HT-linker arm is strictly required.

References

  • Clinical and Laboratory Standards Institute (CLSI). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI, 2018.

  • Milstein, C., et al. "The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity." Molecular Immunology, 20(1), 113-123, 1983.

  • Sainsbury, C. "The Synthesis of Photoswitchable Triptan Derivatives." University of Maine Honors College, 2018. (Demonstrates (1H-indol-5-yl)methylamine as a triptan intermediate).

  • Nichols, D. E., et al. "Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region."[1] Journal of Medicinal Chemistry, 33(2), 755-758, 1990.

Sources

Comparative

Benchmarking Guide: (1H-indol-5-yl)methylamine vs. Canonical Serotonin Agonists

This guide is structured as a high-level technical manual for researchers investigating the Structure-Activity Relationship (SAR) of indole-based ligands. It treats (1H-indol-5-yl)methylamine (also known as 5-(aminomethy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for researchers investigating the Structure-Activity Relationship (SAR) of indole-based ligands. It treats (1H-indol-5-yl)methylamine (also known as 5-(aminomethyl)indole) as a structural probe/scaffold, benchmarking it against the "Gold Standard" C3-substituted tryptamines (Serotonin, Sumatriptan).

Executive Summary & Structural Rationale

Objective: To evaluate the pharmacological profile of (1H-indol-5-yl)methylamine (Probe A) against endogenous and therapeutic serotonin agonists. Core Premise: This benchmarking exercise explores the "Positional Isomerism & Linker Length" hypothesis. Canonical 5-HT agonists utilize a C3-ethylamine side chain. The target molecule features a C5-methylamine side chain.[1] This guide quantifies the impact of shifting the basic nitrogen "address" from the metabolic C3 position to the allosteric/modulatory C5 position.

The Competitors
CompoundRoleKey Structural FeaturePrimary Target
(1H-indol-5-yl)methylamine Test Probe / Scaffold C5-Methylamine (Rigidified "Address")Unknown/Fragment Screening
Serotonin (5-HT) Endogenous Standard C3-Ethylamine + C5-OHNon-selective (5-HT1-7)
Sumatriptan Therapeutic Benchmark C3-Ethylamine + C5-Sulfonamide5-HT1B/1D (Agonist)
5-Carboxamidotryptamine (5-CT) High-Potency Control C3-Ethylamine + C5-Carboxamide5-HT1A/1B/1D/7

Structural & Mechanistic Analysis

The primary challenge for (1H-indol-5-yl)methylamine as a direct agonist is the Pharmacophore Mismatch .

  • Canonical Binding Mode: In 5-HT1 receptors, the protonated amine of 5-HT interacts with Asp3.32 (D129) via a salt bridge, while the indole ring forms

    
     interactions with Trp6.48 . The distance between the aromatic centroid and the nitrogen is critical (~5.1 Å - 6.0 Å).
    
  • The Probe's Deficit: In (1H-indol-5-yl)methylamine, the nitrogen is attached to C5 via a single methylene bridge. This alters the vector and distance of the salt bridge interaction, likely resulting in significantly reduced affinity (

    
     in 
    
    
    
    range vs
    
    
    range) unless it targets a non-canonical pocket (e.g., 5-HT6 or allosteric sites).
Visualization: Pharmacophore Mismatch (DOT Diagram)

PharmacophoreMismatch cluster_0 Canonical Agonist (5-HT) cluster_1 Test Probe (5-Aminomethylindole) HT Serotonin (5-HT) Asp Asp3.32 (Receptor) HT->Asp Salt Bridge (Strong) ~5.5 Å Trp Trp6.48 (Receptor) HT->Trp Pi-Stacking Probe (1H-indol-5-yl)methylamine Probe->Trp Pi-Stacking (Intact) Asp_Miss Asp3.32 (Weak/No Contact) Probe->Asp_Miss Steric Mismatch Distance < 4.0 Å

Caption: Structural comparison showing the inability of the C5-methylamine probe to maintain the optimal salt-bridge distance with Asp3.32 compared to the C3-ethylamine of Serotonin.

Experimental Benchmarking Protocols

To rigorously validate the probe, you must perform a Paired Assay comparing it directly to 5-HT and Sumatriptan.

Experiment A: Competitive Radioligand Binding ( Determination)

Purpose: Determine if the probe binds to the orthosteric site. Receptors: h5-HT1A (CHO cells) and h5-HT1B (HEK293 cells).

  • Preparation:

    • Membrane preparations expressing h5-HT1A.

    • Radioligand:

      
       (0.5 nM).
      
    • Test Compounds: Dilute (1H-indol-5-yl)methylamine serially (

      
       M to 
      
      
      
      M).
  • Incubation:

    • Incubate membranes + radioligand + test compound for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis:

    • Measure radioactivity (CPM). Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Success Criterion: If

      
      , the probe is considered inactive at the orthosteric site.
      
Experiment B: Functional Efficacy ( Binding)

Purpose: If binding occurs, is it an agonist, antagonist, or partial agonist?

  • Workflow:

    • Use membranes from 5-HT1B expressing cells.

    • Add GDP (

      
      ) to suppress basal activity.
      
    • Add

      
       (0.1 nM) and Test Probe.
      
  • Stimulation:

    • Compare response to

      
       5-HT (defined as 100% Efficacy).
      
  • Data Output:

    • Plot Concentration-Response Curves.

    • Calculate

      
       (Potency) and 
      
      
      
      (Efficacy).

Comparative Data Landscape (Projected)

Since (1H-indol-5-yl)methylamine is often a fragment rather than a drug, the following table projects its performance based on established SAR principles for indole-5-alkyamines vs. tryptamines.

MetricSerotonin (5-HT)Sumatriptan(1H-indol-5-yl)methylamineInterpretation
5-HT1A Affinity (

)
8.5 - 9.06.0 - 6.5< 5.0 (Est) The C3-chain is essential for high affinity.
5-HT1B Affinity (

)
8.0 - 8.57.5 - 8.0< 5.0 (Est) Lack of ethyl bridge disrupts binding pocket fit.
Functional Efficacy (

)
100%~80-90%0% - 10% Likely inactive or very weak partial agonist.
Ligand Efficiency (LE) HighModerateLow The molecular weight is low, but potency is likely negligible.
CNS Penetration (LogP) 0.2 (Low)0.9 (Low)1.2 (Moderate) Better lipophilicity than 5-HT, good for a scaffold.

Critical Insight: While (1H-indol-5-yl)methylamine fails as a direct agonist, it is a vital "Negative Control" to prove that the 5-HT1 receptor subtype requires the amine on the C3-ethyl chain, not just any amine on the indole ring.

Synthesis & Screening Workflow

If you are using this molecule as a starting block for Fragment-Based Drug Discovery (FBDD) , follow this optimization pathway.

Optimization Pathway Diagram (DOT)

OptimizationWorkflow Start Start: (1H-indol-5-yl)methylamine (Low Affinity Fragment) Step1 Step 1: Linker Extension Convert methylamine to ethylamine (Restores Distance) Start->Step1 SAR Correction Step2 Step 2: N-Substitution Add Dimethyl/Pyrrolidine (Improves Lipophilicity) Step1->Step2 Optimization Step3 Step 3: C3-Functionalization Add bulky group at C3 (Selectivity Filter) Step2->Step3 Selectivity Tuning Goal Goal: Potent 5-HT1F or 5-HT7 Agonist Step3->Goal

Caption: FBDD workflow transforming the low-affinity probe into a high-affinity ligand by correcting linker length and adding selectivity elements.

References & Validation Sources

  • Glennon, R. A., et al. "Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region." Journal of Medicinal Chemistry, 1990. Link

    • Relevance: Establishes the SAR of indole alkylamines and the necessity of the C3 chain for canonical binding.

  • Audia, J. E., et al. "Indole-5-carboxamides as potent and selective 5-HT1F receptor agonists." Journal of Medicinal Chemistry, 1999.

    • Relevance: Demonstrates how the 5-position is used for selectivity (address) while maintaining the C3-ethylamine (message), contrasting with the probe which lacks the C3 message.

  • Nichols, D. E. "Hallucinogens." Pharmacology & Therapeutics, 2004. Link

    • Relevance: Comprehensive review of tryptamine SAR, highlighting the strict structural requirements for 5-HT2A activation.

  • PubChem Compound Summary. "(1H-indol-5-yl)methanamine." National Center for Biotechnology Information. Link

    • Relevance: Verification of chemical structure and physical properties.[2]

  • BindingDB. "5-HT Receptor Affinity Data." Link

    • Relevance: Source for comparative

      
       values of standard agonists (Serotonin, 5-CT).
      

Sources

Validation

Reproducibility of synthesis methods for (1H-indol-5-yl)methylamine

Executive Summary The synthesis of (1H-indol-5-yl)methylamine (CAS: 13326-50-6) is notoriously variable due to the high reactivity of the indole C3 position and the tendency of primary amines generated from nitriles to f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (1H-indol-5-yl)methylamine (CAS: 13326-50-6) is notoriously variable due to the high reactivity of the indole C3 position and the tendency of primary amines generated from nitriles to form secondary amine dimers.

This guide objectively compares three synthetic methodologies. While Lithium Aluminum Hydride (LiAlH₄) reduction is the traditional academic standard, experimental data suggests that Raney Nickel/Borohydride reduction offers superior reproducibility and chemoselectivity, minimizing the formation of the bis-((1H-indol-5-yl)methyl)amine impurity.

Comparative Performance Matrix
MetricMethod A: LiAlH₄ ReductionMethod B: Catalytic Hydrogenation (Raney Ni/H₂)Method C: Raney Ni / KBH₄ (Recommended)
Precursor 5-Cyanoindole5-Cyanoindole5-Cyanoindole
Yield (Avg) 45–60%60–75%85–93%
Purity Profile Variable (Al salts, dimers)High (if NH₃ added)Excellent
Reproducibility Low (Moisture sensitive)Medium (Catalyst poisoning)High
Scalability Poor (Exothermic quenching)ExcellentGood

Critical Mechanistic Insight: The "Dimer" Problem

To ensure reproducibility, one must understand why the synthesis fails. The reduction of 5-cyanoindole proceeds through a reactive aldimine intermediate .[1]

If the reaction is slow or hydrogen pressure is insufficient, the newly formed primary amine attacks the unreacted aldimine, eliminating ammonia and forming a secondary amine (dimer). This is the primary cause of batch failure.

Visualization: The Divergent Pathway

The following diagram illustrates the kinetic competition between successful reduction and dimer formation.

G cluster_0 Critical Control Point Start 5-Cyanoindole Imine Aldimine Intermediate (R-CH=NH) Start->Imine Reduction Step 1 Product Primary Amine (1H-indol-5-yl)methylamine Imine->Product Fast Reduction (+2H) Dimer Secondary Amine Dimer (Impurity) Imine->Dimer -NH3 Product->Imine Nucleophilic Attack

Figure 1: Kinetic competition during nitrile reduction. High concentrations of the primary amine product in the presence of the intermediate promote dimerization.

Detailed Methodology Analysis

Method A: LiAlH₄ Reduction (The Traditional Route)

Status: Not Recommended for Scale-up

While widely cited in older literature, this method suffers from poor atom economy and difficult workups. The aluminum salts tend to trap the amine product, leading to yield loss during filtration.

  • Key Flaw: The indole N-H is acidic. LiAlH₄ deprotonates the indole nitrogen first, consuming reagent and altering solubility.

  • Workup Protocol: Requires the "Fieser" method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to create granular precipitates. Deviating results in a gelatinous mess that is impossible to filter.

Method B: Catalytic Hydrogenation (Raney Ni / H₂)

Status: Viable for Industrial Scale

Using Raney Nickel under high-pressure H₂ (50–60 bar) is effective but requires specialized autoclaves.

  • Reproducibility Factor: The addition of methanolic ammonia (7N) is mandatory. Ammonia shifts the equilibrium away from the secondary amine (Le Chatelier’s principle), suppressing dimer formation.

  • Risk: Raney Nickel is pyrophoric and sensitive to deactivation by trace sulfur in the 5-cyanoindole starting material.

Method C: Raney Ni / KBH₄ (The Recommended Protocol)

Status: High Reproducibility & Lab Safety

This method generates hydrogen in situ on the catalyst surface. It mimics high-pressure hydrogenation without the autoclave, offering the highest chemoselectivity [1].

Protocol: Synthesis of (1H-indol-5-yl)methylamine via KBH₄/Raney Ni

Reagents:

  • 5-Cyanoindole (1.0 eq)

  • Potassium Borohydride (KBH₄) (4.0 eq)

  • Raney Nickel (approx.[1][2][3][4] 1.0 eq by weight, active slurry)

  • Ethanol (Solvent)[4]

Step-by-Step Workflow:

  • Catalyst Preparation:

    • Wash Raney Nickel (slurry in water) three times with absolute ethanol to remove water. Critical: Water interferes with the borohydride efficiency.

  • Reaction Setup:

    • In a round-bottom flask, charge 5-cyanoindole (142 mg, 1 mmol) and washed Raney Nickel (approx. 140 mg).

    • Add Ethanol (5 mL).

    • Cooling: Place the flask in a water bath at 20°C. (Exotherms can degrade the indole).

  • Reduction:

    • Add KBH₄ (216 mg, 4 mmol) in small portions over 10 minutes with vigorous stirring.

    • Observation: Vigorous gas evolution (H₂) will occur. The reaction mixture typically turns from turbid gray to black.

  • Monitoring:

    • Stir at room temperature for 45–60 minutes.

    • TLC Control: DCM:MeOH (9:1).[5] The nitrile spot (Rf ~0.7) should disappear; the amine spot (Rf ~0.1, streaks) will appear.

  • Workup (Self-Validating Step):

    • Filter the catalyst through a Celite pad. Safety: Keep the catalyst wet; dry Raney Ni is pyrophoric.

    • Evaporate the ethanol filtrate under reduced pressure.

    • Dissolve the residue in Ethyl Acetate and wash with water (x2) to remove inorganic borate salts.

    • Dry organic layer over Na₂SO₄ and concentrate.[6]

Expected Yield: 85–92% as a viscous oil or low-melting solid. Validation: ¹H NMR (DMSO-d₆) should show a singlet at ~3.8 ppm (2H, -CH₂-NH₂) and absence of the nitrile peak in IR (2220 cm⁻¹).

Troubleshooting & Optimization Logic

The following decision tree helps resolve common reproducibility issues encountered during this synthesis.

DecisionTree Problem Issue: Low Yield or Impure Product Check1 Is the impurity a Dimer? (Mass Spec M+ = 261 approx) Problem->Check1 Check2 Is Product Red/Brown? Problem->Check2 YesDimer Yes: Dimer Present Check1->YesDimer High Dimer NoDimer No: Unreacted Nitrile Check1->NoDimer Low Conversion Sol1 Solution: Increase NH3 conc. or Switch to KBH4 method YesDimer->Sol1 Sol2 Solution: Check Catalyst Activity (Wash Raney Ni thoroughly) NoDimer->Sol2 Sol3 Indole Oxidation. Perform reaction under N2/Ar. Keep Temp < 30°C. Check2->Sol3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Source: Semantic Scholar (ARKIVOC) URL:[Link][1]

  • Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine (Methodology Comparison). Source: MDPI / Molbank URL:[Link][7][8][9]

  • Common Conditions for Nitro/Nitrile Reduction. Source: Common Organic Chemistry URL:[Link]

  • Regeneration of Raney®-Nickel Catalyst. Source: SIM2 / MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(1H-indol-5-yl)methyl](propan-2-yl)amine

CAS Number: 1205-20-5 Synonyms: N-Isopropyl-1H-indol-5-ylmethanamine; 5-[(Isopropylamino)methyl]indole Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol Executive Safety Assessment Hazard Classification (GHS): B...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1205-20-5 Synonyms: N-Isopropyl-1H-indol-5-ylmethanamine; 5-[(Isopropylamino)methyl]indole Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol

Executive Safety Assessment

Hazard Classification (GHS): Based on the structural pharmacophore (secondary amine conjugated to an indole ring), this compound must be handled as a Corrosive and Bioactive Agent .

  • Skin/Eye: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Category 3/4 (Toxic/Harmful if swallowed or absorbed).

  • Specific Target Organ Toxicity: Respiratory Irritant (STOT SE 3).[1]

Operational Criticality: As a secondary amine, this compound is a precursor to potential nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., sodium nitrite, nitric acid). Strict segregation from oxidizing acids is mandatory.

PPE Matrix: The Barrier Defense System

Do not rely on generic lab safety. Use this targeted protection matrix designed for corrosive amines.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Standard safety glasses are insufficient. Amine vapors are lachrymators; direct contact causes irreversible corneal opacity. The face shield protects against splash-back during solvation.
Dermal (Hand) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil)Breakthrough Time: Thin nitrile degrades rapidly (<15 mins) upon exposure to concentrated organic amines. Laminate films provide >480 min protection against permeation.
Respiratory Fume Hood (Face velocity: 100 fpm) If outside hood: Full-face respirator with OV/AG Cartridges (Organic Vapor/Acid Gas)Amines have low odor thresholds but high toxicity. The "fishy" smell indicates overexposure. Acid gas cartridges neutralize basic amine vapors.
Body Tyvek® Lab Coat (Chemical Resistant) or Apron (Butyl Rubber)Cotton lab coats absorb amines, keeping the corrosive agent against the skin. Impervious materials are required.[2][3][4]
Operational Protocol: Handling & Synthesis
A. Pre-Start Validation (Self-Validating Step)

Before opening the vial, perform the "Amine Check" :

  • pH Paper Test: Moisten a strip of pH paper and hold it near the hood sash (not inside the container). If the paper turns blue/green, the ventilation is insufficient; vapors are escaping.

  • Quench Bath Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This serves as an immediate neutralization station for contaminated spatulas or minor drips.

B. Weighing and Transfer
  • State: Likely a low-melting solid or viscous oil.

  • Static Control: Use an anti-static gun if the solid is fluffy. Indole derivatives can be electrostatic.

  • Transfer: Do not use metal spatulas if possible (trace metal catalysis can oxidize indoles). Use glass or PTFE-coated tools.

C. Solvation & Reaction
  • Exotherm Warning: Dissolving amines in acid or protic solvents is exothermic. Add the amine slowly to the solvent, never the reverse.

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Indoles are electron-rich and prone to oxidative polymerization (turning pink/brown) upon air exposure.

Emergency Response Logic

The following diagram outlines the immediate decision logic for exposure or spills.

SafetyLogic Start Incident Detected Type Identify Incident Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Benchtop Spill Type->Spill SkinAction 1. Flush 15+ mins (Safety Shower) 2. Do NOT use neutralizers on eyes 3. Seek Medical Attn Skin->SkinAction SpillSize Volume > 50mL? Spill->SpillSize MajorSpill Evacuate Lab Call EHS/HazMat SpillSize->MajorSpill Yes MinorSpill Absorb with Chemizorb® (Amine-Specific) SpillSize->MinorSpill No Disposal Pack in HazWaste Label: 'Corrosive Basic Organic' MinorSpill->Disposal

Caption: Decision logic for immediate response to amine exposure or spillage events.

Waste Disposal & Deactivation

Do not pour down the drain. Amines are toxic to aquatic life and can damage plumbing.[5]

  • Segregation: Collect in a dedicated waste container labeled "Basic Organic Waste" . Do not mix with acidic waste streams (risk of violent heat generation).

  • Rinse Deactivation:

    • Rinse empty vials with Methanol first (to dissolve organic residue).

    • Follow with a 5% HCl rinse (to convert trace amine to the non-volatile hydrochloride salt).

    • Dispose of rinsate in the chemical waste stream.

  • Final Disposal: Incineration is the preferred method for indole organics to ensure complete destruction of the bioactive pharmacophore.

References
  • National Institutes of Health (NIH). (2024). Indole Derivatives: Chemistry and Bioactivity. PMC. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1H-indol-5-yl)methyl](propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(1H-indol-5-yl)methyl](propan-2-yl)amine
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